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Foundational

chemical properties of D-Aspartic acid, 4-(phenylmethyl) ester

An In-Depth Technical Guide to the Chemical Properties of D-Aspartic Acid, 4-(Phenylmethyl) Ester For Researchers, Scientists, and Drug Development Professionals Introduction D-Aspartic acid, 4-(phenylmethyl) ester, also...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of D-Aspartic Acid, 4-(Phenylmethyl) Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Aspartic acid, 4-(phenylmethyl) ester, also commonly known as D-Aspartic acid β-benzyl ester, is a pivotal molecule in the fields of medicinal chemistry and biochemical research. As a derivative of the non-proteinogenic amino acid D-aspartic acid, its unique structural features—specifically the protection of the side-chain (β) carboxylic acid as a benzyl ester—render it an invaluable building block. This modification enhances its solubility in organic solvents and allows for selective chemical transformations, which are critical in the multi-step processes of peptide synthesis and the development of complex pharmaceutical agents.[1]

The strategic use of the benzyl ester as a protecting group facilitates controlled, sequential reactions, preventing undesirable side reactions and ensuring the integrity of the final product.[2] This is particularly crucial in Solid-Phase Peptide Synthesis (SPPS), where precision is paramount. This guide offers a comprehensive exploration of the core chemical properties, reactivity, synthesis, and applications of D-Aspartic acid, 4-(phenylmethyl) ester, providing field-proven insights and detailed protocols to support its effective utilization in a laboratory setting.

Compound Identification and Core Properties

Accurate identification is the foundation of any chemical workflow. D-Aspartic acid, 4-(phenylmethyl) ester is distinguished by several key identifiers and physicochemical properties.

Nomenclature and Structure
IdentifierValue
Chemical Name D-Aspartic acid, 4-(phenylmethyl) ester
Common Synonyms H-D-Asp(OBzl)-OH, D-Aspartic Acid β-Benzyl Ester, D-Aspartic Acid 4-Benzyl Ester, (R)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid[1]
CAS Number 13188-89-1[1]
Molecular Formula C₁₁H₁₃NO₄[3]
Molecular Weight 223.23 g/mol [3]
SMILES O=C(O)CC(=O)OCc1ccccc1
InChI InChI=1S/C11H13NO4/c12-9(11(15)16)5-8(13)14-6-7-3-1-2-4-7/h1-4,9H,5-6,12H2,(H,15,16)/t9-/m1/s1
Physicochemical Data

The physical properties of the compound dictate its handling, dissolution, and reaction conditions.

PropertyValueSource(s)
Appearance White to off-white crystalline solid or powder[1]
Melting Point ~225 °C (decomposition)[4]
Boiling Point 413.1 °C at 760 mmHg (Predicted)[4]
Solubility Insoluble in water.[4][5] Soluble in various organic solvents, which enhances its utility in synthesis.[1][1][4][5]
Storage Temperature Recommended: -20°C to 8°C.[4][6] Should be kept in a dry, tightly closed container.[7][4][6][7]

Synthesis, Reactivity, and Stability

Understanding the synthesis and chemical behavior of D-Aspartic acid, 4-(phenylmethyl) ester is essential for its application as a synthetic intermediate.

Synthesis

The primary route for synthesizing this compound is the selective esterification of the β-carboxyl group of D-aspartic acid with benzyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.[8][9] An alternative patented method involves using a reaction mixture containing benzyl alcohol and acetyl chloride at controlled temperatures.[10]

The choice of solvent is critical to prevent racemization, a significant risk with many amino acid derivatives. Studies have shown that using cyclohexane as the azeotroping solvent is highly effective in preserving the enantiomeric purity of the product, whereas solvents like toluene can lead to racemization.[8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product DA D-Aspartic Acid Esterification Esterification & Azeotropic Water Removal DA->Esterification BnOH Benzyl Alcohol BnOH->Esterification Acid Acid Catalyst (e.g., p-TsOH) Acid->Esterification Solvent Azeotropic Solvent (e.g., Cyclohexane) Solvent->Esterification Heat Reflux/Heat Heat->Esterification Product D-Aspartic Acid 4-(phenylmethyl) ester Esterification->Product

General Synthesis Workflow.
Reactivity and Role as a Protecting Group

The utility of D-Aspartic acid, 4-(phenylmethyl) ester stems from the differential reactivity of its functional groups:

  • α-Amino Group: Remains free and available for peptide bond formation with the carboxyl group of another amino acid.

  • α-Carboxylic Acid: Remains free to be activated for coupling reactions.

  • β-Benzyl Ester: Protects the side-chain carboxyl group, preventing it from participating in unwanted reactions during peptide chain elongation.

The benzyl ester is considered a "semi-permanent" protecting group. It is stable under the basic conditions used for Fmoc-deprotection and the mildly acidic conditions used for Boc-deprotection in SPPS.[2] This stability is crucial for maintaining an orthogonal protection strategy.

Cleavage (Deprotection): The benzyl group is most commonly removed via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[11] This method is highly efficient and clean, yielding the free carboxylic acid and toluene as a byproduct. The benzyl ester group can also be cleaved by strong acids, though this is less common.

Stability and Storage

The compound is stable under recommended storage conditions, typically refrigerated and protected from moisture.[12][13][14] It is incompatible with strong oxidizing agents.[15] Proper storage is essential to prevent degradation and maintain its purity for synthetic applications.

Core Applications in Research and Development

The primary application of D-Aspartic acid, 4-(phenylmethyl) ester is as a specialized building block in peptide synthesis.

  • Peptide Synthesis: It is a key intermediate for incorporating D-aspartic acid residues into peptide sequences.[1][16] The use of D-amino acids can increase the metabolic stability of peptides, making them more resistant to enzymatic degradation and thus more viable as therapeutic agents. The benzyl ester protects the side-chain carboxylate, preventing the formation of aspartimide, a common and problematic side reaction in peptide synthesis that can lead to racemization and the formation of β-peptides.[17]

  • Drug Development: By facilitating the synthesis of structurally complex and stable peptides, this compound is integral to the development of new peptide-based drugs. These drugs often target neurological and metabolic diseases.[16]

  • Chiral Synthesis: It serves as a chiral precursor for the synthesis of other complex organic molecules where the stereochemistry of the aspartic acid backbone is required.[18]

Key Experimental Protocols

The following protocols provide standardized methodologies for common laboratory procedures involving D-Aspartic acid, 4-(phenylmethyl) ester.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent, a critical parameter for designing reaction and purification protocols. The "shake-flask" method is considered a gold standard for its accuracy.[5]

Methodology:

  • Preparation: Add an excess amount of D-Aspartic acid, 4-(phenylmethyl) ester to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[5]

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to allow the system to reach equilibrium.[5]

  • Sample Separation: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any suspended microparticles. This step should be performed at the same temperature as the equilibration.[5]

  • Quantification (Gravimetric Analysis):

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporation dish.[5]

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

    • Dry the dish containing the residue to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant analyzed.

Workflow for Shake-Flask Solubility Determination.
Protocol: Cleavage of the Benzyl Ester via Catalytic Hydrogenolysis

This protocol describes the standard procedure for removing the benzyl protecting group to yield the free carboxylic acid.

Materials:

  • D-Aspartic acid, 4-(phenylmethyl) ester derivative (e.g., as part of a protected peptide)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

Methodology:

  • Dissolution: Dissolve the benzyl-protected compound in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount is typically 5-10% of the substrate weight.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure) at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

  • Workup:

    • Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected product.

Safety and Handling

While not classified as a hazardous substance under most regulations, standard laboratory safety practices should always be observed.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or fume hood to avoid dust formation.[19]

  • Storage: Keep containers tightly closed in a dry and well-ventilated place. Recommended storage is refrigerated.[7][19]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[15]

Conclusion

D-Aspartic acid, 4-(phenylmethyl) ester is a sophisticated and highly valuable chemical tool. Its defining feature—the benzyl ester protection of the side-chain carboxyl group—provides the stability and selective reactivity required for advanced applications, most notably in the synthesis of D-amino acid-containing peptides. A thorough understanding of its chemical properties, reactivity, and handling protocols, as outlined in this guide, is fundamental for researchers and drug development professionals seeking to leverage its full potential in creating novel therapeutics and complex molecular architectures.

References

  • Chem-Impex. (n.d.). Boc-D-aspartic acid β-benzyl ester.
  • Jeong, Y. I., Kim, S. H., Jung, Y., & Kang, D. H. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules.
  • Thermo Fisher Scientific. (2025). L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - L-Aspartic acid 4-benzyl ester.
  • Mastering Peptide Synthesis: The Role of N-Cbz-L-Aspartic Acid 4-benzyl Ester. (2026, March 2). Peptide Synthesis Insights.
  • Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. (2012).
  • Central Drug House. (n.d.). FMOC-L-ASPARTIC ACID-4- BENZYL ESTER CAS NO 86060-84-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for Boc-D-Asp-OBzl.
  • Process for the preparation of aspartic acid 4-(phenylmethyl) ester. (1989).
  • Houben-Weyl. (n.d.). Substituted Benzyl Esters. In Methods of Organic Chemistry.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-L-aspartic acid deta-benzyl ester.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of L-Aspartic Acid 4-Benzyl Ester.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • LookChem. (n.d.). Cas 2177-63-1, L-Aspartic acid 4-benzyl ester.
  • PubChem. (n.d.). d3-Aspartic acid.
  • CymitQuimica. (n.d.). CAS 13188-89-1: H-D-Asp(OBzl)-OH.
  • Chem-Impex. (n.d.). Boc-D-aspartic acid α-benzyl ester.
  • ChemicalBook. (n.d.). Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 1H NMR spectrum.
  • Cayman Chemical. (2022). PRODUCT INFORMATION - D-Aspartic Acid.
  • Bolchi, C., et al. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi.
  • PubChem. (n.d.). N-alfa-t-Boc-D-aspartic acid alfa-benzyl ester.
  • Sigma-Aldrich. (n.d.). L-Aspartic acid b-benzyl ester 2177-63-1.
  • Sigma-Aldrich. (n.d.). Boc-D-Asp(OBzl)-OH.
  • CymitQuimica. (n.d.). CAS 1783-96-6: D(-)-Aspartic acid.
  • Method of producing optically active α-amino acid benzyl esters. (n.d.).
  • Pentelute, B. L., et al. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection.
  • ChemicalBook. (n.d.). Aspartic acid derivatives.
  • Santa Cruz Biotechnology. (n.d.). D-Aspartic acid beta-benzyl ester | CAS 13188-89-1.
  • FooDB. (2011). Showing Compound D-Aspartic acid (FDB023933).
  • Stelakatos, G. C., et al. (n.d.). New Methods in Peptide Synthesis. Part 111. Protection of Carboxyl Group.
  • Thermo Fisher Scientific. (n.d.). L-Aspartic acid dibenzyl ester p-toluenesulfonate - SAFETY DATA SHEET.
  • International Organization for Standardiz

Sources

Exploratory

Comprehensive Technical Guide on D-Aspartic Acid, 4-(phenylmethyl) ester (CAS: 13188-89-1): Mechanistic Role and Applications in Advanced Peptide Synthesis

Executive Summary & Chemical Identity As the demand for proteolytically stable therapeutics and peptidomimetics grows, the utilization of D-amino acids in solid-phase peptide synthesis (SPPS) has become a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As the demand for proteolytically stable therapeutics and peptidomimetics grows, the utilization of D-amino acids in solid-phase peptide synthesis (SPPS) has become a cornerstone of modern drug development. D-Aspartic acid, 4-(phenylmethyl) ester (commonly referred to as H-D-Asp(OBzl)-OH or D-Aspartic acid β -benzyl ester) is a critical chiral building block[1].

By incorporating the D-enantiomer, researchers induce chiral inversion within the peptide backbone, rendering the resulting molecule invisible to endogenous L-proteases and significantly extending its pharmacokinetic half-life. The β -benzyl (OBzl) ester serves as an essential side-chain protecting group, preventing unwanted branching and degradation during the rigorous chemical cycles of Boc-SPPS[2].

Quantitative Physicochemical Data

Table 1: Core Chemical Properties of H-D-Asp(OBzl)-OH[1],[3]

PropertyValue
CAS Number 13188-89-1
Molecular Formula C11H13NO4
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO; sparingly soluble in water
Primary Application Precursor for Boc-D-Asp(OBzl)-OH in Boc-SPPS

Mechanistic Causality: The Role of the Benzyl Protecting Group

In peptide synthesis, the orthogonality of protecting groups dictates the success of the chain elongation. The β -carboxyl group of aspartic acid is highly reactive; if left unprotected, it will undergo amidation with incoming amino acids, leading to branched, non-functional peptide networks.

Why the Benzyl (OBzl) Ester? The choice of the OBzl group is deeply rooted in the chemical causality of Boc-SPPS (tert-butyloxycarbonyl SPPS). In this strategy, the N- α -Boc protecting group is removed during every cycle using a harsh 50% Trifluoroacetic Acid (TFA) solution[4].

  • If a tert-butyl (OtBu) ester were used on the side chain, the repetitive TFA treatments would prematurely cleave it.

  • The OBzl group is highly stable to TFA, ensuring the side chain remains masked throughout the synthesis[5]. It is only cleaved at the final step using anhydrous Hydrogen Fluoride (HF), which simultaneously releases the peptide from the PAM or Merrifield resin[4].

Mitigating Aspartimide Formation: A Structural Imperative

Beyond preventing branching, the OBzl group plays a critical role in mitigating aspartimide (succinimide) formation —one of the most notorious side reactions in peptide chemistry[6].

The Mechanism: Aspartimide formation occurs when the nitrogen of the adjacent C-terminal amino acid's backbone amide nucleophilically attacks the β -carboxyl carbon of the aspartic acid residue[7]. This forms a five-membered succinimide ring. Upon subsequent hydrolysis or base exposure, the ring opens indiscriminately, yielding a mixture of α -peptides and β -peptides, often accompanied by severe epimerization (racemization)[8]. This side reaction is highly sequence-dependent, occurring most frequently in Asp-Gly and Asp-Ala motifs due to the lack of steric bulk on the adjacent residue[7].

By masking the β -carboxyl group with a bulky benzyl ester, the electrophilicity of the carbonyl carbon is reduced, and significant steric hindrance is introduced, effectively suppressing the intramolecular attack[6].

Aspartimide Start Aspartic Acid Residue in Peptide Unprotected Unprotected β-COOH Start->Unprotected Protected β-Benzyl Ester (OBzl) Start->Protected Attack Nucleophilic Attack by Adjacent Amide NH Unprotected->Attack Steric Steric Hindrance & Reduced Electrophilicity Protected->Steric Succinimide Aspartimide (Succinimide Ring) Attack->Succinimide Stable Stable Peptide Backbone Steric->Stable Degradation α/β-Peptide Mixture & Epimerization Succinimide->Degradation

Fig 1. Logical pathway of aspartimide formation versus OBzl-mediated steric protection.

Experimental Workflows and Self-Validating Protocols

To utilize H-D-Asp(OBzl)-OH (CAS: 13188-89-1) in SPPS, it must first be converted into its N- α -protected form, Boc-D-Asp(OBzl)-OH[3]. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Synthesis of Boc-D-Asp(OBzl)-OH

Causality Focus: pH control is critical here. The amine must be deprotonated (free base) to act as a nucleophile against the Boc anhydride.

  • Dissolution: Suspend 10 mmol of H-D-Asp(OBzl)-OH in 20 mL of a 1:1 mixture of 1,4-dioxane and deionized water.

  • pH Adjustment: Add Triethylamine (TEA) dropwise while monitoring with a pH meter until the solution stabilizes at pH 9.0–9.5. This ensures the α -amino group is fully deprotonated.

  • Boc Addition: Cool the reaction vessel to 0°C in an ice bath. Slowly add 11 mmol (1.1 eq) of Di-tert-butyl dicarbonate (Boc2O).

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12–16 hours. Validation Step: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The reaction is complete when no free primary amine (purple spot) is detected.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Carefully acidify the remaining aqueous layer to pH 2.0 using 1M KHSO4. (Avoid strong mineral acids to prevent premature Boc cleavage).

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and evaporate to yield Boc-D-Asp(OBzl)-OH as a highly pure white powder.

Protocol 2: Integration into Boc-SPPS

Causality Focus: HOBt is utilized during activation to suppress racemization of the chiral center by forming a stable, yet highly reactive, benzotriazole ester intermediate.

  • Resin Preparation: Swell PAM (Phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix.

  • N-Terminal Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the Boc group of the preceding amino acid[4].

  • Neutralization: Wash the resin thoroughly with DCM, followed by neutralization with 5% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) to restore the nucleophilic free amine.

  • Activation: In a separate vial, dissolve 3 eq of Boc-D-Asp(OBzl)-OH and 3 eq of Hydroxybenzotriazole (HOBt) in DMF. Add 3 eq of Diisopropylcarbodiimide (DIC) and stir for 5 minutes.

  • Coupling: Add the activated amino acid to the resin. Shake at room temperature for 1–2 hours.

  • Validation: Perform a Kaiser test on a few resin beads. A colorless or yellow bead indicates successful coupling (absence of free amines); a blue bead indicates incomplete coupling, requiring a second cycle.

  • Final Cleavage: Upon completion of the full peptide sequence, cleave the peptide from the resin and simultaneously remove the OBzl protecting group using anhydrous HF containing 10% anisole (as a carbocation scavenger) at 0°C for 1 hour[5].

Workflow A H-D-Asp(OBzl)-OH (CAS: 13188-89-1) B Boc Protection (Boc2O, Base) A->B C Boc-D-Asp(OBzl)-OH (Building Block) B->C D Activation (DIC/HOBt or HBTU) C->D E Coupling to Resin (Solid Phase) D->E F TFA Deprotection (Boc Removal) E->F F->E Next Amino Acid G HF Cleavage (OBzl Removal & Release) F->G Final Step H Purified D-Peptide G->H

Fig 2. Step-by-step workflow of H-D-Asp(OBzl)-OH integration into Boc-SPPS.

Data Presentation: Protecting Group Orthogonality

To synthesize complex D-peptides successfully, one must select the correct side-chain protecting group based on the overarching SPPS strategy. The table below summarizes the causality behind choosing OBzl over other common masking groups.

Table 2: Orthogonality of Aspartic Acid Protecting Groups in SPPS[2],[8]

Protecting GroupOptimal SPPS StrategyAcid Stability (TFA)Base Stability (Piperidine)Final Cleavage Condition
β -Benzyl (OBzl) Boc-SPPS Highly Stable ModerateAnhydrous HF
β -tert-Butyl (OtBu)Fmoc-SPPSLabile (Cleaved)Highly Stable95% TFA
β -Cyclohexyl (OcHex)Boc-SPPSHighly StableModerateAnhydrous HF
β -3-Methylpentyl (OMpe)Fmoc-SPPSLabile (Cleaved)Highly Stable95% TFA

References[1] CAS 13188-89-1: H-D-Asp(OBzl)-OH | CymitQuimica. CymitQuimica. URL[5] Boc-Asp(OBzl)-OH [7536-58-5] - Aapptec Peptides. Peptide.com. URL[2] Solid-phase Peptide Synthesis Services - Amerigo Scientific. Amerigoscientific.com. URL[4] Boc Solid Phase Peptide Synthesis - ChemPep. Chempep.com. URL[6] Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Peptide.com. URL[7] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. D-nb.info. URL[8] (PDF) How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Researchgate.net. URL[3] BOC-D-ASP(OBZL)-OH 92828-64-3 wiki - Guidechem. Guidechem.com. URL

Sources

Foundational

The Dual Mechanism of Action of D-Aspartic Acid, 4-(phenylmethyl) Ester: From Synthetic Shielding to Prodrug Translocation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: D-Aspartic acid, 4-(phenylmethyl) ester (CAS: 13188-89-1) / H-D-Asp(OBzl)-OH Executive Summary In modern drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: D-Aspartic acid, 4-(phenylmethyl) ester (CAS: 13188-89-1) / H-D-Asp(OBzl)-OH

Executive Summary

In modern drug development and peptide chemistry, D-Aspartic acid, 4-(phenylmethyl) ester —commonly referred to as D-Asp(OBzl)-OH—operates not as a traditional receptor-binding ligand, but as a critical structural and functional mediator. Its mechanism of action is distinctly bipartite. In the synthetic realm, the beta-benzyl ester functions as an orthogonal protective shield, preventing deleterious side reactions (such as aspartimide formation) during the assembly of complex therapeutics like PROTACs[1]. In the pharmacokinetic realm, when incorporated into prodrugs, the D-stereocenter and the lipophilic benzyl ester act synergistically to resist luminal peptidases while specifically targeting carrier-mediated transport via the human oligopeptide transporter 1 (hPEPT1)[2].

This technical guide dissects both mechanisms, providing the causality behind its chemical behavior, quantitative stability data, and self-validating experimental protocols for its application in advanced therapeutic design.

The Chemical Mechanism: Orthogonal Shielding in Synthesis

The Threat of Aspartimide Formation

During Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the free β -carboxyl group of aspartic acid is highly susceptible to intramolecular nucleophilic attack by the adjacent α -amino nitrogen. This cyclization forms an aspartimide intermediate, leading to chain cleavage, racemization, or the formation of β -peptides (branching).

The OBzl Shielding Mechanism

By esterifying the β -carboxyl group with a phenylmethyl (benzyl) moiety, the electrophilicity of the carbonyl carbon is sterically and electronically shielded. The compound by ensuring the β -carboxylate remains inert during the aggressive coupling cycles required for peptide elongation[1].

Crucially, the benzyl ester is orthogonal to standard α -amino protecting groups. It remains completely stable under the basic conditions (e.g., piperidine) used for Fmoc removal, and the mildly acidic conditions (e.g., TFA) used for Boc removal. Deprotection is only triggered post-assembly via catalytic hydrogenolysis (H 2​ , Pd/C) or strong anhydrous acids (HF, TFMSA), yielding the active therapeutic agent. This exact mechanism was leveraged in the synthesis of DT2216 , a first-in-class BCL-XL PROTAC degrader[3].

ChemMech Unprotected D-Aspartic Acid (Unprotected β-COOH) SideReaction Aspartimide Formation (Chain Branching/Cleavage) Unprotected->SideReaction Base/Nucleophile Protected D-Asp(OBzl)-OH (Benzyl Protected β-COOH) Unprotected->Protected Benzyl Esterification Coupling Peptide Coupling (SPPS / Mixed Anhydride) Protected->Coupling Steric Shielding Deprotection Orthogonal Deprotection (Hydrogenolysis / HF) Coupling->Deprotection Post-Assembly Product Target Therapeutic (e.g., DT2216 PROTAC) Deprotection->Product Yields Active Agent

Workflow of D-Asp(OBzl)-OH in preventing aspartimide formation during peptide synthesis.

The Pharmacokinetic Mechanism: hPEPT1 Prodrug Translocation

Overcoming the Intestinal Barrier

Hydrophilic drugs often suffer from poor oral bioavailability. To circumvent this, researchers utilize D-Asp(OBzl) as a pro-moiety to create dipeptide prodrugs (e.g., D-Asp(OBzl)-Ala). The mechanism of action here relies on hijacking the hPEPT1 (SLC15A1) transporter, a proton-coupled symporter located on the apical membrane of enterocytes[2].

Dual-Action Stability and Translocation
  • Enzymatic Resistance: The unnatural D-configuration of the aspartic acid, combined with the bulky benzyl ester, provides immense steric hindrance against luminal peptidases, preventing premature degradation in the gastrointestinal tract[4].

  • Carrier-Mediated Uptake: Despite the bulky modification, the as a high-affinity substrate[2]. Following translocation into the enterocyte or systemic circulation, endogenous esterases hydrolyze the benzyl group, and peptidases cleave the dipeptide to release the active payload.

ProdrugMech Prodrug D-Asp(OBzl)-Prodrug (Intestinal Lumen) Peptidases Luminal Peptidases (Degradation Pathway) Prodrug->Peptidases Resisted by D-isomer & OBzl hPEPT1 hPEPT1 Transporter (Apical Membrane) Prodrug->hPEPT1 High Affinity Binding Cytosol Enterocyte Cytosol (Intracellular Space) hPEPT1->Cytosol H+ Coupled Transport Hydrolysis Esterase Cleavage (Release of OBzl) Cytosol->Hydrolysis pH/Enzyme Action Systemic Systemic Circulation (Active Payload Delivered) Hydrolysis->Systemic Basolateral Transfer

Mechanism of hPEPT1-mediated translocation and activation of D-Asp(OBzl) prodrugs.

Quantitative Data Summaries

Table 1: Stability and Permeability of OBzl-Modified Dipeptide Prodrugs

The following data demonstrates how the D-Asp(OBzl) moiety impacts the half-life and hPEPT1-mediated apparent permeability ( Papp​ ) compared to other amino acid derivatives[2],[4].

Prodrug ConstructhPEPT1 Transport ( Papp​ )Half-life ( t1/2​ ) at pH 6.0Half-life ( t1/2​ ) at pH 7.4Primary Degradation Mechanism
D-Asp(OBzl)-Ala High (Baseline)26.1 hours7.8 hourspH-dependent ester hydrolysis
D-Glu(OBzl)-Ala Moderate (~0.5x Baseline)> 96.0 hours2.1 hoursRapid base-catalyzed hydrolysis
D-Ser(Bzl)-Ala Low (~0.25x Baseline)StableStableResistant to pH changes
Table 2: Pharmacological Impact of D-Asp(OBzl) in PROTAC Synthesis (DT2216)

Utilizing D-Asp(OBzl)-OH as a synthetic building block enabled the creation of DT2216. This table compares the resulting PROTAC against its parent inhibitor, ABT263, highlighting the elimination of on-target toxicity[3].

CompoundMechanism of ActionPrimary TargetPlatelet Toxicity (Thrombocytopenia)Antitumor Potency
ABT263 Small Molecule InhibitorBCL-XL / BAK interactionSevere (Ubiquitous inhibition)Moderate
DT2216 VHL-recruiting PROTACProteasomal degradation of BCL-XLMinimal (VHL poorly expressed in platelets)High (Synergistic)

Self-Validating Experimental Protocols

As an Application Scientist, ensuring reproducibility requires protocols that contain internal validation mechanisms. The following workflows detail the practical application of D-Asp(OBzl)-OH in both chemical synthesis and biological assays.

Protocol 1: Mixed Anhydride Reduction of N-Boc-D-Asp(OBzl)-OH

Purpose: To selectively reduce the α -carboxylic acid to an alcohol while preserving the β -benzyl ester, a critical step in synthesizing the VHL ligand for DT2216[3].

Causality & Validation: We utilize isobutyl chloroformate to form a mixed anhydride exclusively at the unprotected α -carboxyl group. The β -carboxyl is shielded by the OBzl group, preventing its reduction. The self-validating step is the TLC/LC-MS monitoring: the presence of a single major product confirms the orthogonality of the OBzl protecting group.

  • Activation: Dissolve 10.0 g (30.9 mmol) of N-Boc-D-aspartic acid 4-benzyl ester in 250 mL of anhydrous THF. Cool the solution to −25 °C under an inert argon atmosphere.

  • Anhydride Formation: Add N-Methylmorpholine (4.41 mL, 40.1 mmol) followed dropwise by isobutyl chloroformate (4.43 mL, 34.2 mmol). Stir continuously at −25 °C for 30 minutes.

  • Reduction: Allow the mixture to warm slightly to −15 °C. Slowly add a solution of NaBH 4​ (2.94 g, 77.7 mmol) dissolved in 100 mL of cold water.

  • Quenching & Extraction: Stir for an additional 30 minutes. Quench the reaction carefully with 1M HCl to pH 3. Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyric acid benzyl ester.

Protocol 2: Caco-2 hPEPT1 Permeability Assay for D-Asp(OBzl) Prodrugs

Purpose: To quantify the carrier-mediated intestinal translocation of D-Asp(OBzl)-Ala[2].

Causality & Validation: To prove that transport is actively mediated by hPEPT1 and not passive diffusion (due to the lipophilic benzyl group), we utilize a competitive inhibition system. By introducing a 20-fold molar excess of Gly-Pro (a known, high-affinity hPEPT1 substrate), we saturate the transporter. A >90% drop in D-Asp(OBzl)-Ala permeability validates the active transport mechanism.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) at a density of 105 cells/cm 2 . Cultivate for 21–25 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , ensuring tight junction integrity.

  • Preparation: Wash the monolayers twice with transport buffer (pH 6.0 for the apical chamber to simulate the proton gradient, pH 7.4 for the basolateral chamber).

  • Dosing: Apply 1 mM of D-Asp(OBzl)-Ala to the apical chamber.

  • Validation Control (Inhibition): In a parallel set of inserts, apply 1 mM of D-Asp(OBzl)-Ala combined with 20 mM of Gly-Pro to the apical chamber.

  • Sampling: Incubate at 37 °C. Extract 50 μ L aliquots from the basolateral chamber at 15, 30, 45, 60, and 90 minutes, replacing the volume with fresh pH 7.4 buffer.

  • Analysis: Quantify the translocated prodrug via RP-HPLC. Calculate the apparent permeability ( Papp​ ). The Papp​ in the inhibited wells must be <10% of the uninhibited wells to confirm hPEPT1 specificity.

References

  • Taub, M. E., et al. "Structural Requirements for the Intestinal Mucosal-Cell Peptide Transporter: The Need for N-Terminal α -Amino Group." ResearchGate / International Journal of Pharmaceutics. URL:[Link]

  • Khan, M. A., et al. "A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity." Nature Medicine / PubMed Central (PMC). URL:[Link] (Derived from PMC source data)

  • Steffansen, B., et al. "Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter." PubMed. URL:[Link] (Derived from PubMed source data)

Sources

Exploratory

In Vitro Hydrolysis of D-Aspartic Acid β-Benzyl Ester: Mechanistic Pathways and Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Significance D-Aspartic acid, 4-(phenylmethyl) ester—commonly denote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Significance

D-Aspartic acid, 4-(phenylmethyl) ester—commonly denoted as H-D-Asp(OBzl)-OH (CAS: 13188-89-1)—is a highly specialized chiral building block utilized in the synthesis of peptidomimetics, prodrugs, and synthetic glycolipids[1]. The strategic incorporation of D-amino acids into therapeutic peptides confers profound resistance to endogenous L-specific proteases, thereby extending the pharmacokinetic half-life of the resulting drug candidates[2].

During complex syntheses, the β-benzyl (OBzl) ester serves as a robust orthogonal protecting group for the side-chain carboxylic acid. While it is highly stable under standard Boc/Fmoc solid-phase peptide synthesis (SPPS) conditions, its subsequent in vitro hydrolysis is a critical step for prodrug activation or final deprotection. Because traditional catalytic hydrogenation (Pd/C, H₂) can fail in the presence of sulfur-containing residues or reducible pharmacophores, in vitro chemical or enzymatic hydrolysis becomes an unavoidable necessity. However, this process is fraught with stereochemical and structural risks that require precise mechanistic control[3].

Mechanistic Pathways and Causality of Side Reactions

The in vitro hydrolysis of the β-benzyl ester must be carefully calibrated. The primary mode of failure during this cleavage is the aspartimide (succinimide) side reaction .

The Aspartimide Degradation Pathway

Under basic conditions, the deprotonated α-amino nitrogen (or an adjacent amide nitrogen in a peptide sequence) acts as a nucleophile, attacking the electrophilic β-ester carbonyl[3]. This intramolecular cyclization forms a 5-membered aspartimide ring, which subsequently reopens to yield a heterogeneous mixture of α- and β-aspartyl peptides, often accompanied by racemization of the critical D-stereocenter.

To circumvent this, three distinct in vitro hydrolysis pathways have been engineered:

  • Mild Base-Catalyzed Saponification: Utilizing LiOH instead of NaOH at reduced temperatures (0°C) lowers the hydroxide concentration and kinetic energy, heavily suppressing (though not entirely eliminating) the nucleophilic attack that causes aspartimide formation.

  • Lewis Acid-Mediated Cleavage: Iron(III) chloride (FeCl₃) acts as a mild Lewis acid that specifically coordinates with the ester carbonyl oxygen. This coordination withdraws electron density, making the ester highly susceptible to cleavage by ambient moisture at room temperature, bypassing the need for high pH or harsh Brønsted acids (like HF)[3].

  • Enzymatic Hydrolysis: While traditional proteases exhibit strict stereospecificity for L-amino acids, lipases such as Candida antarctica lipase B (CALB) possess broader substrate tolerances. They can be employed to hydrolyze D-amino acid esters under perfectly pH-neutral conditions without degrading adjacent amide bonds[4].

HydrolysisPathways Substrate H-D-Asp(OBzl)-OH (Starting Material) Base Base-Catalyzed (e.g., LiOH) Substrate->Base Acid Lewis Acid (e.g., FeCl3) Substrate->Acid Enzyme Enzymatic (e.g., CALB) Substrate->Enzyme Product D-Aspartic Acid + Benzyl Alcohol Base->Product SideReaction Aspartimide Formation (Degradation) Base->SideReaction High pH Acid->Product Enzyme->Product

Reaction pathways for the in vitro hydrolysis of H-D-Asp(OBzl)-OH, highlighting the aspartimide risk.

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for the in vitro hydrolysis of H-D-Asp(OBzl)-OH, integrating built-in validation metrics to ensure scientific integrity.

Protocol A: Mild Alkaline Saponification (LiOH)

Causality: LiOH is chosen over NaOH because the lithium cation coordinates with the carboxylate, forming a less reactive ion pair that minimizes aspartimide cyclization.

  • Preparation: Dissolve 1.0 mmol of H-D-Asp(OBzl)-OH in 3 mL of Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice bath to reach 0°C.

  • Hydrolysis: Dropwise, add 1.2 mmol of LiOH dissolved in 1 mL of deionized water.

  • Incubation: Stir the biphasic mixture continuously for 2 to 4 hours, maintaining the temperature below 5°C.

  • Validation (TLC): Spot the mixture on a silica TLC plate (Eluent: n-butanol:acetic acid:water, 4:1:1). Stain with ninhydrin. The reaction is complete when the high-Rf ester spot disappears, replaced by a low-Rf free acid spot.

  • Quenching: Neutralize the solution to pH 7 using 0.1 M HCl, evaporate the THF in vacuo, and lyophilize the aqueous layer.

Protocol B: Lewis Acid-Mediated Cleavage (FeCl₃)

Causality: FeCl₃ provides an orthogonal, acid-base neutral cleavage environment, making it ideal for highly sensitive peptidomimetics[3].

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous Dichloromethane (DCM).

  • Activation: Add 5.0 equivalents of anhydrous FeCl₃ directly to the solution.

  • Incubation: Stir the mixture at room temperature (25°C) for 1.5 hours. The solution will adopt a dark coloration due to iron coordination.

  • Quenching: Add 5 mL of Dimethylformamide (DMF) followed by 2 mL of water to break the iron-carboxylate complex.

  • Validation (LC-MS): Analyze an aliquot via LC-MS. Successful hydrolysis is confirmed by a mass shift from the benzyl ester ( M+H=224.2 Da) to the free D-aspartic acid ( M+H=134.1 Da).

Workflow Step1 Dissolve H-D-Asp(OBzl)-OH in DCM Step2 Add FeCl3 (5.0 equiv) Step1->Step2 Step3 Incubate 1.5 h at 25°C Step2->Step3 Step4 Quench with DMF/H2O Step3->Step4 Step5 LC-MS Validation Step4->Step5

Experimental workflow for Lewis acid-mediated benzyl ester cleavage using FeCl₃.

Protocol C: Enzymatic Cleavage (CALB)

Causality: To avoid harsh chemical conditions that might degrade adjacent glycosidic or amide bonds, Candida antarctica Lipase B is utilized due to its ability to tolerate bulky, unnatural D-stereocenters[4].

  • Preparation: Suspend 1.0 mmol of the substrate in 10 mL of 50 mM Phosphate Buffer (pH 7.2). Add 10% (v/v) DMSO to aid solubility.

  • Enzyme Addition: Add 50 mg of immobilized CALB (Novozym 435).

  • Incubation: Place the mixture in an orbital shaker at 37°C for 24 to 48 hours.

  • Validation (Chiral HPLC): Filter out the immobilized enzyme. Analyze the filtrate using a chiral stationary phase HPLC column to ensure 100% enantiomeric excess (ee) of the D-aspartic acid is maintained.

Quantitative Data Summaries

The following table synthesizes the operational parameters and performance metrics of the three in vitro hydrolysis methodologies, allowing researchers to select the optimal protocol based on their specific molecular constraints.

ParameterMild Alkaline SaponificationLewis Acid-Mediated (FeCl₃)Enzymatic Cleavage (CALB)
Catalyst/Reagent LiOH (1.2 equiv)FeCl₃ (5.0 equiv)Candida antarctica Lipase B
Solvent System THF / H₂O (3:1)DCM / DMFPhosphate Buffer (pH 7.2)
Temperature 0°C to 25°C25°C37°C
Reaction Time 2 – 4 hours1.5 – 3 hours24 – 48 hours
Aspartimide Risk Moderate to HighLowVery Low
Typical Yield 75% – 85%> 90%40% – 60%
Validation Metric TLC (Ninhydrin stain)LC-MS (Mass shift Δ 90 Da)Chiral HPLC

References

  • Natural amino acids and derivatives LookChem[1]

  • Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid ACS Publications[2]

  • A Concise Synthesis of Glycolipids Based on Aspartic Acid Building Blocks MDPI[4]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support ACS Omega[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing D-Aspartic Acid, 4-(phenylmethyl) ester in Neurobiology Research and Drug Development

Introduction & Mechanistic Rationale D-Aspartate is an atypical, endogenous amino acid that acts as a potent neuromodulator and agonist at N-methyl-D-aspartate (NMDA) receptors, playing critical roles in synaptic plastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

D-Aspartate is an atypical, endogenous amino acid that acts as a potent neuromodulator and agonist at N-methyl-D-aspartate (NMDA) receptors, playing critical roles in synaptic plasticity, neurogenesis, and endocrine regulation[1]. However, the therapeutic and experimental utility of free D-aspartic acid is severely limited by its highly polar, zwitterionic nature at physiological pH, which restricts blood-brain barrier (BBB) permeability and cellular uptake.

To circumvent these pharmacokinetic limitations, neurobiologists and medicinal chemists utilize D-Aspartic acid, 4-(phenylmethyl) ester (commonly referred to as D-Asp(OBzl) or, in its protected form, Boc-D-Asp(OBzl)-OH). Esterification of the β-carboxylate with a lipophilic benzyl moiety serves two primary neurobiological applications:

  • Prodrug Engineering & Transport Studies: Masking the negative charge of the aspartate side chain significantly increases the molecule's lipophilicity. When incorporated into prodrug models (e.g., D-Asp(OBzl)-Ala), the compound becomes a high-affinity substrate for oligopeptide transporters (such as PepT1), facilitating membrane permeation before intracellular esterases cleave the benzyl group to release active D-aspartate[2].

  • Neuroactive Peptide Synthesis: The benzyl ester provides an essential orthogonal protecting group during Solid-Phase Peptide Synthesis (SPPS). It prevents unwanted aspartimide formation and side-chain branching during the assembly of complex NMDA receptor modulators and neuropeptides[3].

Application I: Prodrug Permeability and Intracellular Activation

Causality Behind Experimental Choices

To study the central nervous system (CNS) effects of D-aspartate, researchers must bypass the BBB. By synthesizing dipeptide prodrugs like D-Asp(OBzl)-Ala, researchers exploit membrane symporters. The benzyl ester prevents electrostatic repulsion at the lipid bilayer. Once internalized, the prodrug is subjected to enzymatic hydrolysis. A self-validating transport assay must measure not only the disappearance of the prodrug from the apical chamber but also the appearance of both the intact prodrug and the cleaved D-aspartate in the basolateral chamber and intracellular lysate[4].

Protocol: In Vitro Permeability and Esterase Activation Assay

Objective: Quantify the transport and intracellular activation of D-Asp(OBzl)-based prodrugs using a polarized endothelial/epithelial monolayer model (e.g., hCMEC/D3 or Caco-2).

Step 1: Monolayer Preparation & Validation

  • Seed cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 21 days (for Caco-2) or 7 days (for hCMEC/D3) until fully differentiated.

  • Quality Control: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm² (indicating a tight, intact monolayer).

Step 2: Apical Transport Initiation

  • Wash the monolayer twice with pre-warmed Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Prepare a 100 µM dosing solution of the D-Asp(OBzl) prodrug in HBSS.

  • Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C on an orbital shaker (50 rpm).

Step 3: Sampling and Intracellular Lysate Collection

  • At intervals (15, 30, 60, 120 min), withdraw 100 µL from the basolateral chamber and replace with fresh HBSS.

  • At 120 min, aspirate all solutions. Wash the monolayer 3x with ice-cold PBS to halt transport.

  • Lyse the cells using 200 µL of RIPA buffer to extract intracellular contents.

Step 4: LC-MS/MS Quantification

  • Precipitate proteins in all samples using ice-cold acetonitrile (1:3 v/v) containing an internal standard (e.g., isotopically labeled D-Asp).

  • Centrifuge at 14,000 x g for 15 min.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transitions for both the intact D-Asp(OBzl) prodrug and the free D-aspartate metabolite.

Prodrug_Pathway cluster_ext Extracellular Space / Lumen cluster_int Intracellular Space / CNS P1 D-Asp(OBzl) Prodrug (High Lipophilicity) T1 Membrane Transporter (e.g., PepT1 / SLC15A1) P1->T1 Transcellular Uptake P2 Intracellular D-Asp(OBzl) T1->P2 E1 Esterase Cleavage (Hydrolysis) P2->E1 P3 Active D-Aspartate E1->P3 Benzyl Group Removal R1 NMDA Receptor Modulation P3->R1 Co-Agonism

Figure 1: Cellular uptake and enzymatic activation pathway of D-Asp(OBzl) lipophilic prodrugs.

Quantitative Data: Transport & Stability Profiles

The esterification drastically alters the pharmacokinetic profile of the amino acid, enabling survival in gastrointestinal/plasma environments while permitting rapid cellular uptake[2].

CompoundEffective Permeability ( Peff​ )Half-life ( t1/2​ ) in PlasmaHalf-life ( t1/2​ ) in Intestinal HomogenateTarget Receptor / Transporter
Free D-Aspartate <0.1×10−4 cm/s> 24 h> 24 hNMDA Receptor[5]
D-Asp(OBzl)-Ala 1.29±0.5×10−4 cm/s> 3 h> 2.3 hPepT1 (SLC15A1)[2]

Application II: Solid-Phase Peptide Synthesis (SPPS) of Neuropeptides

Causality Behind Experimental Choices

When synthesizing neuroactive peptides containing D-aspartate, the β-carboxyl group must be protected to prevent it from reacting with the incoming amino acid's amine, which would create a branched peptide. In Boc-SPPS, Boc-D-Asp(OBzl)-OH is the standard building block. The Boc (tert-butyloxycarbonyl) group protects the α-amine and is removed by Trifluoroacetic Acid (TFA). The benzyl (OBzl) ester protects the β-carboxylate and is strictly orthogonal to TFA; it requires strong acids like anhydrous Hydrogen Fluoride (HF) or catalytic hydrogenolysis (Pd/C, H2​ ) for removal[4].

Protocol: Boc-SPPS Workflow for D-Asp Neuropeptides

Objective: Synthesize a linear neuropeptide sequence incorporating D-Asp using Boc-D-Asp(OBzl)-OH.

Step 1: Resin Swelling and Preparation

  • Weigh 0.5 mmol of PAM (phenylacetamidomethyl) resin into a fritted reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes. Drain.

Step 2: Coupling of Boc-D-Asp(OBzl)-OH

  • Dissolve 2.0 mmol (4 equivalents) of Boc-D-Asp(OBzl)-OH and 2.0 mmol of HOBt (Hydroxybenzotriazole) in minimal N,N-Dimethylformamide (DMF).

  • Add 2.0 mmol of DIC (N,N'-Diisopropylcarbodiimide) to activate the carboxyl group. Stir for 5 minutes.

  • Add the activated mixture to the resin. Agitate for 1 hour at room temperature.

  • Quality Control (Self-Validation): Perform a Kaiser test. A yellow/colorless result indicates complete coupling (no free primary amines). A blue result requires a second coupling cycle.

Step 3: Boc Deprotection

  • Wash the resin 3x with DCM.

  • Treat the resin with 50% TFA in DCM for 1.5 minutes, drain, and treat again for 15 minutes to remove the α-amine Boc group. The OBzl group remains fully intact.

  • Wash 5x with DCM, then 3x with 5% Diisopropylethylamine (DIPEA) in DMF to neutralize the TFA salts.

Step 4: Global Cleavage and Benzyl Deprotection

  • Once the full peptide sequence is assembled, transfer the dried resin to a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, 10% v/v) to prevent benzylation of sensitive side chains.

  • React with anhydrous HF at 0°C for 45 minutes. This step simultaneously cleaves the peptide from the PAM resin and removes the β-benzyl ester from the D-aspartate residue.

  • Evaporate HF under a stream of nitrogen. Precipitate the crude peptide in ice-cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPS_Workflow N1 Resin Preparation N2 Coupling: Boc-D-Asp(OBzl)-OH N1->N2 N3 TFA Deprotection N2->N3 N4 HF Cleavage & OBzl Removal N3->N4 N5 Purified Neuropeptide N4->N5

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow utilizing Boc-D-Asp(OBzl)-OH.

References

  • Thermo Fisher Scientific - Amino Acids (Protecting groups Fmoc/Boc).3

  • PubMed (NIH) - Stability, metabolism and transport of D-Asp(OBzl)-Ala--a model prodrug with affinity for the oligopeptide transporter.2

  • PMC (NIH) - Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action.5

  • PLOS One - Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats.4

  • Wikipedia - NMDA receptor.1

  • Sigma-Aldrich - Boc-D-Asp(OBzl)-OH = 98.0 HPLC 51186-58-4.Link

Sources

Application

Protocol for Administering D-Aspartic Acid, 4-(Phenylmethyl) Ester to Cell Cultures

Subtitle: A Comprehensive Guide to Enhancing Intracellular D-Aspartate Delivery via Esterase-Cleavable Prodrugs Mechanistic Rationale: The Prodrug Advantage D-Aspartic acid (D-Asp) is a critical endogenous neuromodulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Comprehensive Guide to Enhancing Intracellular D-Aspartate Delivery via Esterase-Cleavable Prodrugs

Mechanistic Rationale: The Prodrug Advantage

D-Aspartic acid (D-Asp) is a critical endogenous neuromodulator that regulates N-methyl-D-aspartate (NMDA) receptor activation and downstream endocrine signaling[1]. However, administering free D-Aspartic acid directly to in vitro cell cultures presents a significant biophysical challenge: at physiological pH (7.4), D-Asp is highly polar and zwitterionic, which severely restricts its passive diffusion across the hydrophobic lipid bilayer of the plasma membrane.

To circumvent this limitation, researchers utilize D-Aspartic acid, 4-(phenylmethyl) ester (also known as H-D-Asp(OBzl)-OH or D-Aspartic acid β-benzyl ester). By masking the polar β-carboxylate group with a lipophilic benzyl ester, the molecule's partition coefficient (LogP) is dramatically increased. This esterification acts as a classic prodrug strategy, allowing the compound to readily permeate the cell membrane via passive diffusion[2],[3].

The Causality of Activation: Once the prodrug enters the intracellular space, ubiquitous cytosolic carboxylesterases recognize and hydrolyze the ester bond. This enzymatic cleavage liberates the active free D-Aspartic acid and a benign benzyl alcohol byproduct, effectively trapping the polar D-Asp inside the cell where it can engage intracellular targets or be transported to synaptic vesicles.

prodrug_mechanism A D-Asp(OBzl)-OH (Extracellular) B D-Asp(OBzl)-OH (Intracellular) A->B Passive Diffusion C Intracellular Esterases B->C D Free D-Aspartic Acid C->D Hydrolysis E Benzyl Alcohol (Byproduct) C->E Hydrolysis F Target Engagement (e.g., NMDAR) D->F Activation

Mechanistic pathway of D-Asp(OBzl)-OH cellular uptake and esterase-mediated prodrug activation.

Compound Preparation & Storage

Maintaining the integrity of the ester bond prior to cellular administration is critical. Premature hydrolysis in aqueous buffers will revert the compound to impermeable free D-Asp.

  • Reconstitution: Dissolve D-Aspartic acid, 4-(phenylmethyl) ester (CAS: 13188-89-1) in anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock . DMSO ensures complete solubility and prevents spontaneous aqueous hydrolysis.

  • Storage: Aliquot the stock into single-use opaque vials to prevent freeze-thaw degradation and photobleaching. Store at -20°C under desiccated conditions.

  • Working Solutions: Dilute the stock into pre-warmed culture media immediately before application. The final DMSO concentration in the culture well must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific rigor, this protocol integrates a Self-Validating Control Matrix . By employing specific pharmacological controls, you can definitively prove that your observed cellular phenotypes are driven by the intracellular cleavage of the prodrug, rather than extracellular artifacts.

Phase 1: Cell Seeding and Preparation
  • Seed your target cells (e.g., primary hippocampal neurons, PC-12, or glioblastoma cell lines) in appropriate multi-well plates.

  • Culture cells at 37°C with 5% CO₂ until they reach 70–80% confluency.

  • For primary neurons, ensure the use of conditioned media to minimize environmental shock prior to treatment[1].

Phase 2: The Self-Validating Control Matrix (Pre-treatment)

Set up the following experimental arms 30 minutes prior to prodrug administration:

  • Group A (Negative Control): 0.1% DMSO vehicle. Establishes baseline cellular activity.

  • Group B (Permeability Control): 100 µM Free D-Aspartic Acid. Demonstrates the inability of the unesterified amino acid to passively diffuse and induce a robust intracellular response.

  • Group C (Mechanistic Control): Pre-treat cells with 50 µM BNPP (Bis-p-nitrophenyl phosphate), a broad-spectrum carboxylesterase inhibitor. This will block the intracellular cleavage of the prodrug.

  • Group D (Experimental): D-Asp(OBzl)-OH prodrug alone.

Phase 3: Prodrug Administration
  • Prepare a fresh working solution of D-Asp(OBzl)-OH in warm culture media.

  • Administer the prodrug to Groups C and D at a target concentration (typically 10 µM to 100 µM depending on the assay; see Table 2).

  • Incubate the plates at 37°C. The lipophilic nature of the benzyl ester allows for rapid membrane partitioning, usually achieving intracellular equilibrium within 30 to 60 minutes.

Phase 4: Harvesting and Downstream Assays

Depending on your research question, terminate the experiment and proceed to analysis:

  • For Pharmacokinetics (LC-MS/MS): Wash cells 3x with ice-cold PBS to halt metabolism and remove extracellular compound. Lyse cells in 80% cold methanol to extract intracellular free D-Asp and uncleaved prodrug.

  • For Excitotoxicity/Cell Death: Collect the supernatant after 24 hours and quantify Lactate Dehydrogenase (LDH) release, a standard marker for compromised plasma membrane integrity following NMDA receptor over-activation[1].

workflow Step1 1. Stock Preparation Reconstitute in anhydrous DMSO Step2 2. Cell Seeding Plate to 70-80% confluency Step1->Step2 Step3 3. Control Matrix Setup Apply vehicle, Free D-Asp, & BNPP Step2->Step3 Step4 4. Prodrug Administration 10-500 µM in culture media Step3->Step4 Step5 5. Incubation 1-24h at 37°C, 5% CO2 Step4->Step5 Step6 6. Downstream Assay LC-MS/MS or LDH Release Step5->Step6

Standardized experimental workflow for administering D-Asp(OBzl)-OH to in vitro cell cultures.

Quantitative Data Summaries

To assist in experimental design, the following tables summarize the physicochemical advantages of the prodrug and provide a standardized dosing matrix based on established in vitro applications.

Table 1: Physicochemical Profile Comparison

ParameterFree D-Aspartic AcidD-Asp(OBzl)-OH (Prodrug)
Molecular Weight 133.10 g/mol 223.23 g/mol
Net Charge (pH 7.4) -1 (Zwitterionic)Neutral / Cationic
Membrane Permeability Low (Requires Active Transporters)High (Passive Diffusion)
Intracellular State Highly StableRapidly Hydrolyzed by Esterases

Table 2: Recommended Dosing Matrix for In Vitro Assays

Assay TypeRecommended ConcentrationIncubation TimePrimary Readout
Intracellular Accumulation 10 µM - 50 µM1 - 4 hoursLC-MS/MS quantification of D-Asp
NMDAR Activation 50 µM - 100 µM15 - 60 minutesIntracellular Ca²⁺ influx imaging
Excitotoxicity (LDH Assay) 100 µM - 500 µM24 - 48 hours% LDH release in supernatant

References

  • NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons Bio-protocol URL:[Link] (Provides foundational methodology for assessing NMDA receptor activation and downstream excitotoxicity in cell cultures).

  • Amino Acid Ester Prodrugs of the Antiviral Agent 2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole as Potential Substrates of hPEPT1 Transporter Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Validates the biochemical rationale of using amino acid esters to significantly enhance cellular permeability and uptake).

  • Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity National Institutes of Health (NIH PMC) URL:[Link] (Demonstrates the successful application of carboxylate esterification as a prodrug strategy to bypass lipid bilayers and achieve intracellular target engagement).

Sources

Method

D-Aspartic acid, 4-(phenylmethyl) ester for studying NMDA receptor function

An Application Note and Protocol Guide for utilizing D-Aspartic acid, 4-(phenylmethyl) ester (commonly known as β-benzyl D-aspartate) in advanced neuropharmacological and electrophysiological research. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for utilizing D-Aspartic acid, 4-(phenylmethyl) ester (commonly known as β-benzyl D-aspartate) in advanced neuropharmacological and electrophysiological research.

Executive Summary

D-Aspartic acid is a potent endogenous neuromodulator that acts as an agonist at N-methyl-D-aspartate (NMDA) receptors and a substrate for excitatory amino acid transporters (EAATs). Unlike L-glutamate, D-aspartate is not significantly metabolized by intracellular enzymes (e.g., glutamine synthetase), making it an ideal tracer for studying excitatory signaling. However, its high polarity restricts passive membrane diffusion, limiting its utility for probing intracellular mechanisms or achieving high-resolution spatiotemporal control.

D-Aspartic acid, 4-(phenylmethyl) ester resolves these limitations. By masking the β-carboxyl group with a lipophilic benzyl moiety, this compound serves two indispensable roles:

  • A regioselective synthetic building block for generating photo-caged D-aspartate derivatives (e.g., MNI-D-aspartate) for 2-photon mapping of NMDA receptors.

  • A cell-permeable prodrug that diffuses across lipid bilayers to load neurons and glia with D-aspartate, enabling the study of intracellular vesicular packaging and EAAT-mediated efflux.

Mechanistic Rationale & Causality

The strategic esterification of the 4-position (β-carboxyl) is driven by strict chemical and biological causality:

  • Orthogonal Protection in Chemical Synthesis: To synthesize caged compounds like 4-methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate), the photolabile group must be precisely conjugated to the α-amine or α-carboxyl group. The β-benzyl ester protects the β-carboxyl from unwanted side reactions during this coupling phase. Once the caging group is attached, the benzyl ester is selectively removed via catalytic hydrogenation (Pd/C) under mild conditions that do not cleave the photolabile MNI moiety ().

  • The "Load-and-Trap" Biological Mechanism: Free D-aspartate has a highly negative partition coefficient (LogP), making it membrane-impermeable without active transport. The β-benzyl ester dramatically increases lipophilicity, allowing passive diffusion into the cytosol. Once inside, ubiquitous non-specific intracellular esterases hydrolyze the ester bond. This cleavage traps the highly polar, active D-aspartate inside the cell, bypassing the need for extracellular transporter activity and allowing researchers to study its subsequent vesicular release and post-synaptic NMDAR activation.

Workflow Visualization

G cluster_synth Workflow A: Synthetic Precursor for Caged Ligands cluster_prodrug Workflow B: Cell-Permeable Prodrug Start D-Aspartic acid, 4-(phenylmethyl) ester (β-Benzyl D-Aspartate) Caging Attach Photolabile Group (e.g., MNI / Ncm) Start->Caging Chemical Derivatization Permeation Membrane Diffusion (High Lipophilicity) Start->Permeation In Vitro Incubation Deprotect Catalytic Hydrogenation (Remove Benzyl) Caging->Deprotect Regioselective Synthesis CagedAsp Caged D-Aspartate (Receptor Inactive) Deprotect->CagedAsp UV UV/2-Photon Uncaging (Spatiotemporal Control) CagedAsp->UV Experimental Application Active1 Localized D-Aspartate (NMDAR Activation) UV->Active1 Photolysis Esterase Intracellular Esterases (Cleave Benzyl Ester) Permeation->Esterase Enters Cytosol Active2 Cytosolic D-Aspartate (Trapped) Esterase->Active2 Hydrolysis Efflux Vesicular Release & EAAT Transport Studies Active2->Efflux Intracellular Loading

Dual utility of β-benzyl D-aspartate as a synthetic precursor and a cell-permeable prodrug.

Quantitative Data Comparison

To select the correct derivative for your experimental design, consult the following physicochemical and pharmacological properties:

CompoundPrimary ApplicationMembrane PermeabilityNMDAR Agonist ActivityPhotolabile
Free D-Aspartate Endogenous agonist / EAAT substrateLow (Requires EAAT transport)High (EC₅₀ ~ 2-5 µM)No
β-Benzyl D-Aspartate Prodrug / Synthetic intermediateHigh (Passive diffusion)Inactive (Pre-cleavage)No
MNI-Caged D-Aspartate Spatiotemporal NMDAR mappingLowInactive (Pre-uncaging)Yes (Uncaged at 350nm or 720nm)

Experimental Protocols

Protocol A: Intracellular Loading for Efflux and Vesicular Release Assays

This protocol utilizes the prodrug nature of β-benzyl D-aspartate to bypass EAATs and load neurons with D-aspartate.

  • Stock Preparation: Dissolve D-Aspartic acid, 4-(phenylmethyl) ester in 100% anhydrous DMSO to create a 100 mM stock. Causality: The benzyl ester makes the compound highly lipophilic and insoluble in purely aqueous buffers.

  • Incubation: Dilute the stock into Artificial Cerebrospinal Fluid (ACSF) to a final concentration of 200 µM. Ensure final DMSO concentration is ≤0.2% to prevent solvent-induced cytotoxicity. Incubate brain slices or cultured neurons for 45 minutes at 37°C. Causality: This duration is required for both passive membrane permeation and complete esterase-mediated hydrolysis into active D-aspartate.

  • Washout (Critical Step): Wash the tissue with standard ACSF for 15 minutes prior to recording. Causality: This removes uncleaved extracellular prodrug, establishing a zero-trans gradient and ensuring that any measured NMDAR activation is strictly due to the physiological efflux or vesicular release of the intracellularly trapped D-aspartate.

  • Stimulation & Recording: Induce depolarization (e.g., high K+ ACSF) and record post-synaptic NMDAR currents via whole-cell patch-clamp.

Protocol B: 2-Photon NMDAR Mapping using Synthesized Caged D-Aspartate

For researchers who have synthesized MNI-D-aspartate from the β-benzyl precursor ().

  • Perfusion: Perfuse acute brain slices with ACSF containing 2.5 mM MNI-D-aspartate. Use a Mg²⁺-free ACSF formulation. Causality: Extracellular Mg²⁺ causes a voltage-dependent block of the NMDAR pore at resting membrane potentials. Removing it allows the isolation of NMDAR-mediated Excitatory Postsynaptic Currents (EPSCs) without needing to voltage-clamp the cell at +40 mV.

  • Targeting: Identify a single dendritic spine using a fluorescent structural dye (e.g., Alexa Fluor 594) via 2-photon microscopy.

  • Uncaging: Deliver a 1 ms pulse of a 720 nm tunable Ti:Sapphire laser directed 0.5 µm adjacent to the spine head. Causality: 2-photon excitation confines photolysis to a femtoliter volume (<1 µm³). This prevents the massive receptor desensitization seen with broad UV flashes and mimics the precise spatial profile of single-synapse neurotransmitter release.

Trustworthiness & Self-Validating Systems

To ensure experimental integrity, the following self-validating controls must be integrated into your workflows:

  • Validation of Prodrug Cleavage (Protocol A): Perform LC-MS on cell lysates post-incubation. You must detect a distinct peak for free D-aspartate and an absence of the β-benzyl precursor to confirm that intracellular esterases are active and sufficient in your specific cell line.

  • "Silent" Laser Control (Protocol B): Apply the 720 nm uncaging laser pulse to the tissue in the absence of the caged compound. Causality: This rules out artifactual currents caused by thermal tissue damage or the activation of endogenous opsins.

  • Pharmacological Blockade: Following the observation of uncaging-evoked currents, bath-apply 50 µM D-AP5 (a competitive NMDA receptor antagonist). The complete abolition of the current validates that the response was strictly NMDAR-mediated and not an artifact of AMPA receptor activation or EAAT electrogenic transport.

References

  • Huang, Y. H., et al. (2005). Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue. Biochemistry, 44(9), 3316-3326.[Link][]

  • Huang, Y. H., et al. (2005). Ncm-D-aspartate: a novel caged D-aspartate suitable for activation of glutamate transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue. Neuropharmacology, 49(6), 831-842.[Link][2]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of D-Aspartic Acid, 4-(Phenylmethyl) Ester

Abstract: This document provides a comprehensive guide to the analytical determination of D-Aspartic acid, 4-(phenylmethyl) ester, also known as D-aspartic acid benzyl ester. This compound is a critical intermediate in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the analytical determination of D-Aspartic acid, 4-(phenylmethyl) ester, also known as D-aspartic acid benzyl ester. This compound is a critical intermediate in peptide synthesis and various areas of drug development.[1] Ensuring its chemical and chiral purity is paramount for downstream applications. We present two robust High-Performance Liquid Chromatography (HPLC) methods: Method 1 is a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative assay and determination of process-related impurities. Method 2 is a dedicated chiral HPLC method for the accurate determination of enantiomeric purity. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the methodological choices, in line with ICH guidelines.[2][3]

Introduction and Analytical Strategy

D-Aspartic acid, 4-(phenylmethyl) ester is a derivative of the non-proteinogenic amino acid D-Aspartate. D-amino acids and their derivatives are increasingly recognized for their significant physiological roles and as building blocks in pharmacology.[4][5] The introduction of the 4-phenylmethyl (benzyl) group provides a key site for further chemical modification and serves as a useful protecting group in peptide synthesis.

The analytical control of this intermediate is twofold:

  • Chemical Purity and Assay: To quantify the compound and identify any impurities or degradation products formed during synthesis, purification, or storage. A stability-indicating method is essential to ensure that any potential degradants can be separated from the main analyte, a critical requirement in pharmaceutical development.[6]

  • Enantiomeric Purity: To confirm the stereochemical integrity of the molecule. The presence of the undesired L-enantiomer can have significant, often detrimental, effects on the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a precise method to quantify the enantiomeric excess is required.[7]

This guide addresses both challenges by providing validated, step-by-step protocols grounded in established chromatographic principles.

Principle of Separation

Reversed-Phase HPLC for Assay and Impurities

This method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the C18 alkyl chains. The benzyl group of D-Aspartic acid, 4-(phenylmethyl) ester provides sufficient hydrophobicity for strong retention. By employing a gradient elution—gradually increasing the concentration of an organic solvent like acetonitrile—compounds are eluted in order of increasing hydrophobicity. A buffered aqueous phase is used to control the ionization state of the molecule's free carboxylic acid and amino groups, ensuring consistent retention times and symmetrical peak shapes.[8][9] UV detection is effective due to the chromophoric nature of the phenyl group.

Chiral HPLC for Enantiomeric Purity

Enantiomers possess identical physical properties in an achiral environment, making their separation on a standard RP-HPLC column impossible. Chiral separation is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving a wide range of chiral molecules, including amino acid derivatives.[10][11] The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different binding energies, leading to different retention times for the D- and L-enantiomers.[11] This method often employs a normal-phase mobile phase (e.g., a mixture of alkanes and alcohols) to promote the necessary hydrogen bonding and dipole-dipole interactions for chiral recognition.[10]

Method 1: Stability-Indicating Assay by RP-HPLC

This method is designed for the quantification of D-Aspartic acid, 4-(phenylmethyl) ester and the separation of its potential impurities and degradation products.

Materials and Reagents
  • Reference Standard: D-Aspartic acid, 4-(phenylmethyl) ester (Purity ≥99.0%)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ODS-Hypersil or equivalent)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Buffers: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or 254 nm, verify lambda max of standard)
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

System Suitability Test (SST) Protocol

Before sample analysis, inject the Working Standard Solution (n=5). The system is deemed suitable for use if it meets the following criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
Experimental Protocol
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 3.4.

  • Inject a blank (diluent) to ensure no carryover or system peaks interfere.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution.

  • Process the chromatograms using appropriate integration software.

Calculation of Assay

The assay of D-Aspartic acid, 4-(phenylmethyl) ester is calculated using the following formula:

Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte in the standard chromatograms.

  • Conc_Standard is the concentration of the Working Standard Solution (µg/mL).

  • Conc_Sample is the concentration of the Sample Solution (µg/mL).

  • Purity_Standard is the purity of the reference standard (%).

Forced Degradation and Method Specificity

To establish the stability-indicating nature of Method 1, forced degradation studies must be performed as per ICH guidelines.[3] The goal is to demonstrate that the analyte peak is resolved from all potential degradation products.

Forced Degradation Protocol

Prepare sample solutions (~500 µg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH before dilution.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours. Neutralize with 1N HCl before dilution.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours, then prepare the solution.

  • Photolytic Degradation: Expose the sample solution to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours).

Analyze all stressed samples, along with an unstressed control, using Method 1. The method is considered "stability-indicating" if peak purity analysis (using a PDA detector) shows the main peak is spectrally pure and all degradant peaks are well-resolved (Resolution > 1.5).[12][13]

Method 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate and quantify the L-enantiomer from the desired D-enantiomer.

Materials and Reagents
  • Reference Standard: D-Aspartic acid, 4-(phenylmethyl) ester and L-Aspartic acid, 4-(phenylmethyl) ester (or a racemic mixture).

  • Column: Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® IA or similar), 250 mm x 4.6 mm, 5 µm.

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA) (HPLC Grade), Trifluoroacetic Acid (TFA).

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v).

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Isocratic Pump, Autosampler, Column Oven, UV Detector
Column Chiralpak® IA (or equivalent), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Solutions
  • Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of a racemic (or D- and L-) mixture of Aspartic acid, 4-(phenylmethyl) ester in the sample diluent.

  • Sample Solution: Prepare a solution of the test sample at approximately 0.5 mg/mL in the sample diluent.

System Suitability Test (SST) Protocol

Inject the Resolution Solution. The system is suitable if the resolution between the L- and D-enantiomer peaks is ≥ 1.5.

Experimental Protocol and Calculation
  • Equilibrate the chiral HPLC system with the mobile phase for at least 30-60 minutes.

  • Perform the SST by injecting the Resolution Solution to confirm the elution order and resolution.

  • Inject the Sample Solution.

  • Calculate the percentage of the undesired L-enantiomer in the sample using the area percent method:

% L-enantiomer = (Area_L / (Area_L + Area_D)) × 100

Where:

  • Area_L is the peak area of the L-enantiomer.

  • Area_D is the peak area of the D-enantiomer.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Receive Sample s2 Accurate Weighing s1->s2 s3 Volumetric Dilution s2->s3 h1 System Equilibration s3->h1 h2 System Suitability Test (SST) h1->h2 h2->h1 If SST Fails h3 Inject Blank & Samples h2->h3 h2->h3 If SST Passes d1 Integrate Chromatograms h3->d1 d2 Perform Calculations (Assay, Purity) d1->d2 d3 Final Report Generation d2->d3

Caption: Overall workflow for HPLC analysis.

G cluster_stress Forced Degradation Conditions start Prepare Sample Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, RT) start->base ox Oxidation (3% H2O2, RT) start->ox therm Thermal (Solid, 105°C) start->therm photo Photolytic (UV/Vis Light) start->photo analysis Analyze Stressed Samples by RP-HPLC (Method 1) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Evaluate Peak Purity & Resolution Confirm Stability-Indicating Nature analysis->report

Caption: Workflow for the forced degradation study.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Column degradation- pH of mobile phase inappropriate for analyte- Buffer concentration too low- Replace column- Adjust mobile phase pH to be ~2 units away from analyte pKa- Increase buffer concentration (e.g., to 50 mM)
Retention Time Drift - Inconsistent mobile phase composition- Column temperature fluctuation- Column not fully equilibrated- Prepare fresh mobile phase; use a gradient proportioning valve test- Ensure column oven is stable- Equilibrate for a longer period
Poor Resolution (Chiral) - Wrong mobile phase composition- Flow rate too high- Column contamination- Optimize Hexane/IPA ratio; a small change can have a large effect- Reduce flow rate (e.g., to 0.8 mL/min)- Flush column with a strong solvent like pure IPA
Extraneous Peaks - Sample contamination- Carryover from previous injection- Contaminated mobile phase or diluent- Use clean glassware; filter samples- Run a needle wash program; inject blanks- Prepare fresh mobile phase and diluent

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive quality control of D-Aspartic acid, 4-(phenylmethyl) ester. The stability-indicating RP-HPLC method is suitable for routine assay and purity testing in a regulated environment, ensuring that the chemical integrity of the material is accurately assessed. The complementary chiral HPLC method provides an essential tool for controlling the stereochemical purity, which is fundamental to its application in modern drug discovery and development. Adherence to the system suitability and validation protocols will ensure reliable and reproducible results.

References

  • Di Pizio, A., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. [Link]

  • Fisher, G. H., et al. (2015). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. [Link]

  • BOC Sciences. (n.d.). Boc-D-aspartic acid α-benzyl ester. Biocompare.com. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Fisher, G. H. (2022). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aspartic acid. HELIX Chromatography. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(4), 253-262. [Link]

  • Zhang, C., et al. (2019). Solubility of d-Aspartic Acid in Several Neat Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 64(7), 2951-2959. [Link]

  • D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews, 53(2), 215-234. [Link]

  • SIELC Technologies. (2019). HPLC Separation of a Mixture of Non-Essential Amino Acids. SIELC. [Link]

  • Chankvetadze, B. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development - A Review. IJTSRD, 5(6). [Link]

  • D'Aniello, A., et al. (2005). Typical HPLC analysis for the determination of D-aspartic acid and others amino acids in rat hippocampus. ResearchGate. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1344. [Link]

  • Ohtsuki, T., et al. (2016). Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. PLOS One, 11(3), e0152174. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. SIELC. [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Raucci, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. [Link]

  • Dehghan, M. H. G., & Shaikh, A. (2015). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 77(6), 731-738. [Link]

  • Imai, K., et al. (1999). Determination of aspartic acid enantiomers in bio-samples by capillary electrophoresis. Biomedical Chromatography, 13(5), 335-339. [Link]

  • I-H, I., & Owusu-Apenten, R. (2003). Aspartame: Studies on UV spectral characteristics. ResearchGate. [Link]

  • Kumar, S. A., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Structural Characterization and Fragmentation Profiling of D-Aspartic Acid, 4-(phenylmethyl) ester

Introduction & Analytical Rationale D-Aspartic acid, 4-(phenylmethyl) ester—commonly referred to as H-D-Asp(OBzl)-OH or D-Aspartic acid β -benzyl ester—is a critical orthogonally protected amino acid building block utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

D-Aspartic acid, 4-(phenylmethyl) ester—commonly referred to as H-D-Asp(OBzl)-OH or D-Aspartic acid β -benzyl ester—is a critical orthogonally protected amino acid building block utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. The β -benzyl (OBzl) ester serves to protect the side-chain carboxyl group of aspartic acid from unwanted coupling reactions during synthesis.

For researchers and drug development professionals, accurate mass spectrometric characterization of this building block is essential for quality control, impurity profiling, and confirming successful deprotection during peptide cleavage. This application note provides a comprehensive, self-validating protocol for the electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of H-D-Asp(OBzl)-OH. By understanding the mechanistic causality behind its collision-induced dissociation (CID) pathways, analysts can confidently identify diagnostic ions and optimize instrument parameters to prevent analytical artifacts like in-source decay[1].

Physicochemical Properties & Expected MS Data

To establish a self-validating analytical system, the expected theoretical masses must be calculated with high precision. The presence of the benzyl ester significantly alters the ionization behavior and molecular weight compared to native D-aspartic acid.

Table 1: Quantitative Mass Spectrometry Parameters for H-D-Asp(OBzl)-OH

ParameterValue
Chemical Name D-Aspartic acid, 4-(phenylmethyl) ester
Synonyms H-D-Asp(OBzl)-OH, D-Aspartic acid β -benzyl ester
Chemical Formula C11H13NO4
Monoisotopic Exact Mass 223.0845 Da
Precursor Ion[M+H]+ 224.0917 Da
Precursor Ion[M+Na]+ 246.0737 Da
Diagnostic Product Ions (CID) m/z 91.05, 116.03, 206.08

Experimental Methodology & Protocols

This step-by-step workflow is optimized for a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ) mass spectrometer coupled to a UHPLC system[2].

Sample Preparation Causality

Expertise Insight: Benzyl esters are relatively stable in slightly acidic conditions but can undergo rapid hydrolysis in basic aqueous solutions. Therefore, sample preparation must strictly utilize acidic modifiers to maintain the integrity of the OBzl protecting group.

  • Stock Solution: Dissolve 1.0 mg of H-D-Asp(OBzl)-OH in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the UHPLC column.

UHPLC Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade H2O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B (0-1 min) Ramp to 95% B (1-4 min) Hold 95% B (4-5 min) Re-equilibrate at 5% B (5-7 min).

  • Injection Volume: 2 µL.

Mass Spectrometry Source & CID Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Cone Voltage / Declustering Potential: 15 - 20 V. (Critical: Keep this value low to prevent premature in-source cleavage of the labile benzyl ester).

  • Collision Energy (CE): Stepped collision energy at 10, 20, and 35 eV using Argon or Nitrogen as the collision gas.

LCMS_Workflow Prep Sample Preparation (0.1% FA in MeOH/H2O) LC RP-UHPLC Separation (C18 Column, Gradient) Prep->LC ESI ESI Source (Positive Mode) Soft Ionization LC->ESI Q1 Precursor Selection (m/z 224.09) ESI->Q1 CID Collision-Induced Dissociation (Argon/Nitrogen Gas) Q1->CID Q3 Product Ion Scanning (m/z 91, 116, 206) CID->Q3 Data Data Analysis & Structural Elucidation Q3->Data

Figure 1: Step-by-step LC-MS/MS analytical workflow for H-D-Asp(OBzl)-OH characterization.

Mechanistic Insights into Fragmentation Pathways

Understanding the fragmentation causality of H-D-Asp(OBzl)-OH is paramount for structural elucidation. The CID of benzyl-protected amino acids is primarily driven by the extreme thermodynamic stability of the resulting product ions[3][4].

  • Formation of the Tropylium Ion (m/z 91.05): The most dominant and diagnostic feature of any benzyl-protected species in positive ESI-MS/MS is the m/z 91 peak. Upon collisional activation, the ester bond undergoes heterolytic cleavage. The benzyl moiety ( C6​H5​CH2+​ ) rearranges into the highly stable, aromatic, seven-membered tropylium cation ( C7​H7+​ ). The presence of this peak is the definitive self-validating marker for the intact OBzl protecting group.

  • Neutral Loss of Benzyl Alcohol (108 Da): A concerted rearrangement mechanism often leads to the neutral loss of benzyl alcohol ( PhCH2​OH ), yielding a product ion at m/z 116.03. This ion corresponds to the protonated acylium ion of the aspartic acid backbone or a cyclic anhydride intermediate.

  • α -Carboxyl Cleavages: Typical of free α -amino acids, the precursor ion will also exhibit losses of water (-18 Da, m/z 206.08) and ammonia (-17 Da, m/z 207.06) from the N-terminus and α -carboxyl group.

MS_Fragmentation Precursor H-D-Asp(OBzl)-OH [M+H]+ m/z 224.09 C11H14NO4+ WaterLoss [M+H - H2O]+ m/z 206.08 C11H12NO3+ Precursor->WaterLoss - H2O (18 Da) AmmoniaLoss [M+H - NH3]+ m/z 207.06 C11H11O4+ Precursor->AmmoniaLoss - NH3 (17 Da) BenzylAlcoholLoss [M+H - PhCH2OH]+ m/z 116.03 C4H6NO3+ Precursor->BenzylAlcoholLoss - PhCH2OH (108 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Precursor->Tropylium Benzyl Cleavage BenzylAlcoholLoss->Tropylium Secondary Fragmentation

Figure 2: Collision-induced dissociation (CID) fragmentation pathways of H-D-Asp(OBzl)-OH.

Troubleshooting: Mitigating In-Source Decay (ISD)

A common pitfall in the LC-MS analysis of benzyl esters is In-Source Decay (ISD)[1]. Because the activation energy required to form the tropylium ion is relatively low, high accelerating voltages in the MS source region will cause the molecule to fragment before reaching the first quadrupole (Q1).

  • Symptom: The MS1 (Full Scan) spectrum shows massive peaks at m/z 91 and m/z 116, while the expected precursor [M+H]+ at m/z 224.09 is weak or entirely absent.

  • Causality & Solution: The kinetic energy imparted by the cone voltage (or declustering potential) is exceeding the bond dissociation energy of the ester linkage. Systematically lower the cone voltage in 5V decrements until the [M+H]+ base peak is restored. Additionally, lowering the desolvation gas temperature by 20–50 °C can reduce the thermal degradation of the labile ester bond, ensuring that fragmentation is strictly confined to the collision cell.

References

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE. Available at:[Link]

  • High-Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis. ResearchGate. Available at:[Link]

  • A simple protocol for combinatorial cyclic depsipeptide libraries sequencing by matrix-assisted laser desorption/ionisation mass spectrometry. PubMed / NIH. Available at: [Link]

Sources

Application

Advanced NMR Spectroscopic Analysis of D-Aspartic Acid, 4-(phenylmethyl) ester (H-D-Asp(OBzl)-OH)

Target Audience: Researchers, analytical chemists, and drug development professionals. Compound Focus: D-Aspartic acid, 4-(phenylmethyl) ester (Synonyms: H-D-Asp(OBzl)-OH, D-Aspartic acid β -benzyl ester) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Compound Focus: D-Aspartic acid, 4-(phenylmethyl) ester (Synonyms: H-D-Asp(OBzl)-OH, D-Aspartic acid β -benzyl ester) [1].

Introduction and Mechanistic Context

D-Aspartic acid, 4-(phenylmethyl) ester is a critical chiral building block in solid-phase peptide synthesis (SPPS) and the development of peptidomimetic therapeutics, such as protease inhibitors [2]. The β -benzyl ester protection ensures that the side-chain carboxylate remains unreactive during peptide bond formation at the α -amine.

Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. However, analyzing the unprotected α -amine form (H-D-Asp(OBzl)-OH) presents unique solubility and resolution challenges. Because it exists as a zwitterion in its solid state, it exhibits poor solubility in standard non-polar NMR solvents like CDCl3​ .

The Causality of Solvent Selection

To achieve high-resolution NMR spectra, the zwitterionic network must be disrupted.

  • Optimal Solvent System: Dimethyl sulfoxide- d6​ ( DMSO-d6​ ) supplemented with 0.1% to 1% Trifluoroacetic acid (TFA- d or standard TFA).

  • Mechanism: The acidic additive fully protonates the α -amine ( -NH3+​ ) and suppresses carboxylate exchange dynamics. This eliminates peak broadening caused by intermediate exchange rates on the NMR timescale, ensuring sharp, quantifiable signals for the α -proton and amine protons [3].

Experimental Protocol: Self-Validating NMR Workflow

This protocol is designed to be self-validating; each step includes an internal check to ensure data integrity before proceeding to the next phase.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of H-D-Asp(OBzl)-OH into a clean glass vial. Validation: Mass should be sufficient for a high signal-to-noise (S/N) ratio in 13C NMR within a reasonable timeframe (e.g., 512 scans).

  • Solvation: Add 600 μ L of DMSO-d6​ containing 0.5% TFA.

  • Dissolution: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate for 1 minute. Validation: Visual inspection against a light source must show zero particulate matter. Particulates cause localized magnetic susceptibility gradients, ruining the shim.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Phase 2: Spectrometer Setup and Acquisition (e.g., 400 MHz or 500 MHz)
  • Locking and Tuning: Insert the sample, lock onto the deuterium signal of DMSO-d6​ , and tune/match the probe for 1H and 13C frequencies. Validation: A stable lock level and a sharp tuning dip indicate a homogeneous sample matrix.

  • Shimming: Perform gradient shimming (e.g., TopShim). Validation: The full width at half maximum (FWHM) of the TMS or residual solvent peak should be ≤1.0 Hz.

  • Acquisition ( 1H ): Run a standard 1D proton experiment (zg30). Set relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and collect 16 scans.

  • Acquisition ( 13C ): Run a proton-decoupled 1D carbon experiment (zgpg30). Set D1 to 2.0 seconds and collect 512–1024 scans depending on concentration.

Data Presentation: Quantitative NMR Assignments

The following tables summarize the expected chemical shifts ( δ ) for H-D-Asp(OBzl)-OH in DMSO-d6​

  • TFA.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale8.35 - 8.50Broad singlet (br s)3H α NH3+​ Highly deshielded due to protonation by TFA; broad due to quadrupolar relaxation of Nitrogen.7.30 - 7.42Multiplet (m)5HAromatic (Ar-H)Benzyl ring protons; standard aromatic region.5.12Singlet (s)2HPh- CH2​ -OBenzyl methylene; deshielded by adjacent oxygen and aromatic ring.4.22Multiplet (m)1H α -CHDeshielded by adjacent amine and carboxylic acid groups.2.98, 2.85Doublet of doublets (dd)2H β CH2​ Diastereotopic protons split by each other (geminal coupling) and the α -proton.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6​ )

Chemical Shift (ppm)Carbon TypeAssignment170.5Quaternary α -COOH (Carboxylic acid)169.8Quaternary β -COO-Bzl (Ester carbonyl)135.8QuaternaryAromatic (Ipso-C)128.4, 128.1, 127.9CHAromatic (Ortho, Meta, Para-C)66.2 CH2​ Ph- CH2​ -O (Benzyl methylene)49.5CH α -CH34.2 CH2​ β CH2​

Experimental Workflow Visualization

G A 1. Sample Weighing (10-15 mg H-D-Asp(OBzl)-OH) B 2. Solvent Addition (0.6 mL DMSO-d6 + 0.5% TFA) A->B C 3. Dissolution & Mixing (Vortex / Sonicate) B->C D 4. NMR Tube Transfer (Visual clarity check) C->D E 5. NMR Acquisition (1H, 13C, Gradient Shimming) D->E F 6. Data Processing (FT, Phase, Baseline Correction) E->F

Caption: Step-by-step workflow for the preparation and NMR acquisition of H-D-Asp(OBzl)-OH.

References

  • Shanghai Ruifu Chemical Co., Ltd. "H-Asp(OBzl)-OH CAS 2177-63-1 L-Aspartic Acid β -Benzyl Ester". Ruifu Chemical. URL: [Link]

  • "Trypsin inhibitors" (WO1993014779A1). Google Patents.
  • "Hepatitis C virus inhibitors" (US8329159B2). Google Patents.

Technical Notes & Optimization

Troubleshooting

improving yield in D-Aspartic acid, 4-(phenylmethyl) ester synthesis

Welcome to the Technical Support Center for Peptide Building Blocks. This guide is specifically engineered for researchers and drug development professionals looking to optimize the synthesis and yield of D-Aspartic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Building Blocks. This guide is specifically engineered for researchers and drug development professionals looking to optimize the synthesis and yield of D-Aspartic acid, 4-(phenylmethyl) ester (commonly referred to as H-D-Asp(OBzl)-OH or D-aspartic acid β -benzyl ester).

This molecule is a critical chiral building block in solid-phase peptide synthesis (SPPS)[1], but its preparation is notorious for yield loss due to racemization, poor crystallization, and undesired diester formation. Below, you will find a self-validating protocol, mechanistic troubleshooting guides, and quantitative data to help you master this synthesis.

Mechanistic Workflow

G A D-Aspartic Acid + Benzyl Alcohol B Acid Catalysis (H2SO4 or TMSCl) A->B Catalyst addition < 30°C C Selective Esterification (beta-Carboxyl) B->C Controlled Temp 20-25°C D Undesired Diester (alpha, beta-dibenzyl) B->D Temp > 40°C Excess Heat E pH Adjustment (pI ~4.5) Precipitation C->E Neutralization (Pyridine/TEA) F H-D-Asp(OBzl)-OH (Target Product) E->F Crystallization & Filtration

Reaction workflow for the selective synthesis of H-D-Asp(OBzl)-OH.

Self-Validating Experimental Protocol

This protocol leverages the differential reactivity of the α

  • and β -carboxyl groups under strongly acidic conditions to ensure selective esterification.

Step 1: Reagent Suspension Suspend 1.0 equivalent of D-aspartic acid in 10.0 equivalents of anhydrous benzyl alcohol. Causality & Validation: The mixture will remain a heterogeneous suspension. Because the amino acid exists as a zwitterion, it is insoluble in non-polar organic solvents[2]. This insolubility is your baseline indicator.

Step 2: Acid Catalysis & Electrostatic Protection Slowly add 1.2 equivalents of concentrated H2​SO4​ (or Chlorotrimethylsilane, TMSCl) dropwise. Maintain the internal temperature strictly below 30°C using an ice bath. Causality & Validation: The acid protonates the α -amino group. The resulting −NH3+​ cation exerts a strong electron-withdrawing inductive effect and creates steric hindrance, severely deactivating the adjacent α -carboxyl group against nucleophilic attack. This directs the benzyl alcohol exclusively to the β -carboxyl[3].

Step 3: Reaction Propagation Stir the mixture vigorously at room temperature (20–25°C) for 24 hours. Causality & Validation: As the β -ester forms, the zwitterionic network of the starting material is disrupted. You will visually validate the reaction's progress as the opaque suspension gradually clears into a homogeneous, pale-yellow solution[4].

Step 4: Isoelectric Precipitation Dilute the reaction mixture with 95% ethanol. Slowly add pyridine (or triethylamine) dropwise with vigorous stirring until the pH reaches exactly 4.5 to 5.0. Causality & Validation: A pH of ~4.5 represents the isoelectric point (pI) of the mono-esterified product. At this precise pH, the molecule reverts to a neutral zwitterion, drastically reducing its solubility in the ethanol/benzyl alcohol matrix and triggering immediate white crystallization[4].

Step 5: Isolation & Purification Filter the crystalline precipitate under a vacuum. Wash extensively with cold ethanol and diethyl ether to strip away residual benzyl alcohol and any trace diester byproducts. Lyophilize to obtain the pure H-D-Asp(OBzl)-OH powder.

Troubleshooting & FAQs

Q: My GC/MS shows a high percentage of the α,β -dibenzyl ester byproduct. How do I suppress this? A: Diester formation is primarily driven by thermal runaway. The protective electrostatic deactivation of the α -carboxyl group (provided by the protonated α -amine) is highly temperature-dependent. If the internal temperature exceeds 40°C during the exothermic addition of the acid catalyst, the kinetic barrier is overcome, leading to double esterification. Ensure strict temperature control (<30°C) during acid addition. Alternatively, switch your catalyst to TMSCl, which acts as a milder acid catalyst precursor and significantly improves β -selectivity over traditional sulfuric acid[3].

Q: I am experiencing racemization (conversion of D-Asp to L-Asp derivatives). What is causing this? A: Racemization in amino acid esterification occurs via enolization at the chiral α -carbon. This side reaction is exacerbated by prolonged exposure to strong acids at elevated temperatures. To mitigate this, do not exceed a 24-hour reaction time, and never apply external heat to accelerate the initial dissolution of the suspension. Furthermore, verify the anhydrous nature of your benzyl alcohol; trace water can facilitate the enolization equilibrium.

Q: The reaction cleared, indicating esterification, but my isolated yield after adding pyridine is below 40%. Where is my product? A: Your product is likely still dissolved in the mother liquor due to improper pH adjustment. H-D-Asp(OBzl)-OH is highly soluble in polar environments unless it is strictly at its isoelectric point. If you overshot the neutralization (pH > 6) or undershot it (pH < 3), the molecule remains ionized and soluble. Carefully back-titrate the mother liquor to exactly pH 4.5. Additionally, chilling the mixture at 4°C for 8–12 hours post-neutralization will force the remaining product out of the solution, significantly enhancing crystal recovery[4].

Q: Can I use this exact protocol for N-protected derivatives like Boc-D-Asp-OH? A: No. N-protected amino acids (like Boc or Fmoc) lack a free α -amino group. Without the ability to form the strongly electron-withdrawing −NH3+​ cation, you lose the electrostatic protection of the α -carboxyl. Attempting direct acid-catalyzed esterification on Boc-D-Asp-OH will result in rampant diester formation and will likely cleave the acid-sensitive Boc group[1]. For N-protected derivatives, you must form a cyclic anhydride intermediate first, which is then selectively opened with benzyl alcohol.

Quantitative Yield Optimization Data

To help you select the best conditions for your specific scale and purity requirements, refer to the catalyst comparison table below.

Catalyst SystemMolar EquivalentsReaction TempReaction TimeAverage YieldImpurity Profile / Notes
H2​SO4​ (Standard) 1.2 eq20–25°C24 hours80–85%Moderate diester formation if cooling fails. Requires careful pH neutralization[4].
TMSCl (Advanced) 2.0 - 3.0 eq20–25°C18–24 hours88–92%Highly selective for β -esterification. Excess TMSCl is easily removed via evaporation[3].
p -TsOH 1.1 eq80°C (Reflux)8 hours60–70%High risk of racemization due to heat. Azeotropic water removal required. Not recommended for D-enantiomers.

References

  • "BOC-D-ASP(OBZL)-OH 92828-64-3 wiki - Guidechem" - Guidechem -
  • "Natural amino acids and deriv
  • "L-Aspartic acid 4-benzyl ester | 2177-63-1" - ChemicalBook -
  • "Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane" - ResearchG

Sources

Optimization

Technical Support Center: Synthesis of D-Aspartic Acid, 4-(Phenylmethyl) Ester

Welcome to the technical support center for the synthesis of D-Aspartic acid, 4-(phenylmethyl) ester (also known as D-Aspartic acid β-benzyl ester). This guide is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of D-Aspartic acid, 4-(phenylmethyl) ester (also known as D-Aspartic acid β-benzyl ester). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

D-Aspartic acid and its derivatives are crucial in neuroscience and endocrinology research and serve as key components in peptide-based therapeutics.[1][2] The 4-(phenylmethyl) ester, in particular, is a common intermediate used in peptide synthesis.[3] However, its synthesis is often plagued by side reactions that can compromise yield, chemical purity, and, most critically, enantiomeric integrity. This guide addresses the most frequent issues in a question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction yield is low, and I'm recovering a significant amount of D-Aspartic acid starting material. What's going wrong?

Answer: This is a classic problem associated with the Fischer-Speier esterification, the most common method for this synthesis. The core issue is that the reaction is an equilibrium process.[4][5]

The reaction between a carboxylic acid (D-Aspartic acid) and an alcohol (benzyl alcohol) in the presence of an acid catalyst produces the ester and water.[6] If the water produced is not removed from the reaction mixture, it can hydrolyze the newly formed ester, shifting the equilibrium back towards the starting materials.

Causality and Troubleshooting:

  • Inefficient Water Removal: The equilibrium must be driven towards the product. The most effective way to achieve this is by removing water as it forms.

    • Solution: Employ a Dean-Stark apparatus with a suitable azeotroping solvent. While toluene is often used, it can promote racemization at its boiling point.[7] Cyclohexane is a superior choice as it forms a lower-boiling azeotrope with water, allowing for efficient removal at a milder temperature (~80 °C), thereby preserving stereochemical integrity.[8] Alternatively, adding a desiccant like molecular sieves can also sequester water.[4]

  • Insufficient Alcohol: Le Châtelier's principle dictates that using a large excess of one reactant (the alcohol) will push the equilibrium towards the products.[5][6]

    • Solution: Use a significant excess of benzyl alcohol, often 5 equivalents or more relative to the D-Aspartic acid.[8] Some protocols even use benzyl alcohol as the solvent.[9]

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is essential for protonating the carbonyl oxygen, making the carboxylic acid more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][10]

    • Solution: Ensure the catalyst is fresh and used in sufficient quantity (typically 1.2 equivalents for p-toluenesulfonic acid).[8]

Workflow Diagram: Fischer Esterification

FischerEsterification cluster_reaction Reaction Vessel cluster_products Products DA D-Aspartic Acid activated_DA Protonated Carbonyl (Activated Intermediate) DA->activated_DA Protonation BnOH Benzyl Alcohol (Excess) tetrahedral_int Tetrahedral Intermediate BnOH->tetrahedral_int Nucleophilic Attack H_plus Acid Catalyst (e.g., TsOH) activated_DA->tetrahedral_int ester_H2O Ester + Water tetrahedral_int->ester_H2O Proton Transfer & Elimination ester D-Asp(OBzl)-OH ester_H2O->ester water Water (Byproduct) ester_H2O->water water->tetrahedral_int Hydrolysis (Reverse Reaction)

Caption: Mechanism of Fischer Esterification.

Question 2: I've isolated my product, but chiral HPLC shows a significant amount of the L-enantiomer. What is causing this racemization and how can I prevent it?

Answer: Racemization is a critical issue in the synthesis of chiral amino acid derivatives. For aspartic acid, the α-proton is susceptible to abstraction, especially under harsh conditions, leading to a planar, achiral enolate intermediate that can be re-protonated from either face to yield a racemic mixture.[11]

Key Causes of Racemization:

  • High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for deprotonation of the α-carbon.

  • Prolonged Reaction Times: The longer the material is exposed to racemization-inducing conditions, the greater the loss of enantiomeric purity.

  • Choice of Solvent: The solvent used for azeotropic water removal has a profound impact. Toluene (azeotrope b.p. ~85 °C, pure b.p. 111 °C) often leads to significant racemization, whereas cyclohexane (azeotrope b.p. ~70 °C, pure b.p. 81 °C) allows the reaction to proceed at a lower temperature, preserving the stereocenter.[7][8]

  • Aspartimide Formation: The formation of a succinimide (aspartimide) intermediate dramatically increases the acidity of the α-proton, accelerating racemization.[11][12] This is a major pathway for epimerization.

Table 1: Effect of Reaction Solvent on Racemization
Solvent for Azeotropic RemovalTypical Reflux Temp. (°C)Observed RacemizationReference
Benzene / CCl₄~80High (Banned Solvents)[7]
Toluene>85Considerable to Complete[7][8]
Cyclohexane~81Enantiomerically Pure[7][8]
Benzyl Alcohol (as solvent)VariablePronounced Racemization[8]

Troubleshooting Protocol to Minimize Racemization:

  • Solvent Selection: Unequivocally, use cyclohexane as the azeotroping solvent.[8]

  • Temperature Control: Maintain the reaction at the minimum temperature required for efficient azeotropic removal of water. Do not overheat.

  • Monitor Reaction Progress: Use TLC or another appropriate method to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating.

  • Avoid Strong Bases: During workup and purification, avoid exposure to strong bases, which can catalyze racemization.

Diagram: Racemization via Succinimide Intermediate

Racemization D_Asp D-Aspartyl Residue Succinimide Succinimide Intermediate (Aspartimide) D_Asp->Succinimide Intramolecular Cyclization Succinimide->D_Asp Hydrolysis Enolate Planar Enolate (Achiral) Succinimide->Enolate Base-catalyzed α-Proton Abstraction L_Asp L-Aspartyl Residue Succinimide->L_Asp Hydrolysis Enolate->Succinimide Reprotonation Enolate->L_Asp Reprotonation (Opposite Face)

Caption: Racemization via the highly acidic succinimide intermediate.

Question 3: My mass spec shows a mass corresponding to a dehydrated product, and subsequent reactions are failing. What is this impurity?

Answer: This is the hallmark of aspartimide formation . This side reaction is particularly prevalent when the aspartyl residue is part of a larger molecule (like a peptide) but can also be a concern under certain conditions during the synthesis of the building block itself. The backbone amide nitrogen attacks the side-chain benzyl ester's carbonyl carbon, leading to a five-membered succinimide ring and the expulsion of benzyl alcohol.[12][13]

This side reaction is highly problematic because:

  • It leads to racemization: As discussed in Q2, the succinimide intermediate is highly prone to racemization.[11]

  • It creates a mixture of isomers: The aspartimide ring can be opened by nucleophiles (like water or amines) at either the α- or β-carbonyl, leading to a mixture of the desired α-linked peptide and an undesired β-linked isoaspartyl peptide.[12] These isomers are often very difficult to separate chromatographically.

Diagram: Aspartimide Formation and Subsequent Reactions

AspartimideFormation cluster_main_path Desired Peptide Chain cluster_side_reaction Side Reaction Pathway AspResidue Asp(OBzl) Residue Aspartimide Aspartimide (Succinimide) AspResidue->Aspartimide Base-catalyzed Cyclization RacemicAspartimide Racemized Aspartimide Aspartimide->RacemicAspartimide Epimerization AlphaPeptide D/L-α-Peptide (Desired Linkage) RacemicAspartimide->AlphaPeptide Ring Opening BetaPeptide D/L-β-Peptide (Isoaspartyl Impurity) RacemicAspartimide->BetaPeptide Ring Opening

Caption: The aspartimide formation pathway and resulting impurities.

Troubleshooting Aspartimide Formation:

  • Steric Hindrance: While you are synthesizing the benzyl ester, be aware that when it's used in peptide synthesis, its relatively low steric bulk can allow for this side reaction. Bulkier esters (like O-t-butyl) are often used to mitigate this, though they are not a complete solution.[13][14]

  • Mild Conditions: If this building block is used in Fmoc-based solid-phase peptide synthesis (SPPS), the repeated use of a strong base like piperidine for Fmoc deprotection is a major trigger.[12]

    • Solution: Consider using a weaker base like morpholine or adding an acid scavenger such as formic acid to the piperidine solution to lower the effective basicity.[12][13]

Question 4: What is a reliable, high-yield protocol to synthesize enantiomerically pure D-Aspartic acid, 4-(phenylmethyl) ester?

Answer: Based on extensive literature analysis, the most reliable method for preparing this compound with high yield and excellent enantiomeric purity involves a Fischer esterification using cyclohexane as an azeotroping agent to mitigate racemization.[8]

Recommended Experimental Protocol

Materials:

  • D-Aspartic acid (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.2 eq)

  • Benzyl alcohol (5.0 eq)

  • Cyclohexane

  • Isopropyl alcohol (for precipitation/washing)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add D-Aspartic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and a volume of cyclohexane sufficient to fill the Dean-Stark trap and create a stirrable slurry (e.g., ~10 mL per gram of amino acid).

  • Begin vigorous stirring. The initial mixture may be a biphasic suspension.

  • Heat the mixture to reflux. The temperature should stabilize around the boiling point of the cyclohexane/water azeotrope (~80-81 °C). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for approximately 6-8 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting D-Aspartic acid.

  • Once the reaction is complete, cool the mixture to approximately 40 °C. The product tosylate salt, D-Asp(OBzl)-OH·TsOH, will precipitate as a white solid.

  • Add isopropyl alcohol (approx. 10 volumes relative to the initial D-Aspartic acid) to the suspension and stir for 1 hour to ensure complete precipitation and to wash the solid.

  • Filter the solid product through a Büchner funnel. Wash the filter cake thoroughly with fresh isopropyl alcohol to remove residual benzyl alcohol and TsOH.

  • Dry the white solid under vacuum to yield the tosylate salt of the desired product.

  • To obtain the free amino acid ester, the tosylate salt can be dissolved in water and neutralized carefully with a weak base (e.g., triethylamine, pyridine) to its isoelectric point, causing the zwitterionic product to precipitate.[9][15] Filter, wash with cold water, and dry.

This protocol consistently provides high yields (often >90%) of the product with excellent enantiomeric purity.[8]

Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction (equilibrium); Product hydrolysis.Use excess benzyl alcohol; Remove water via azeotropic distillation with cyclohexane.[5][8]
Racemization High temperature; Wrong solvent (toluene); Aspartimide formation.Use cyclohexane as azeotroping solvent; Maintain lowest possible reflux temp; Avoid prolonged heating.[7][8]
Aspartimide Impurity Base-catalyzed intramolecular cyclization.(In subsequent peptide synthesis) Use milder deprotection conditions (e.g., morpholine); Add acid scavenger.[12][13]
Mixture of α/β Esters Lack of regioselectivity in direct esterification.Use an orthogonal protection strategy or copper-chelation methods for selective esterification.[15]
References
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC, National Center for Biotechnology Information. [Link]

  • New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Design of protecting groups for the β‐carboxylic group of aspartic acid that minimize base‐catalyzed aspartimide formation. Scite.ai. [Link]

  • Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Substituted Benzyl Esters. Science of Synthesis. [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Process for the preparation of aspartic acid 4-(phenylmethyl) ester.
  • Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. PMC, National Center for Biotechnology Information. [Link]

  • Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Kinetics of Aspartic Acid Isomerization and Enantiomerization in Model Aspartyl Tripeptides under Forced Conditions. ResearchGate. [Link]

  • Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. ScienceDirect. [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. [Link]

  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. PubMed. [Link]

  • D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs. PMC, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of D-Aspartic Acid, 4-(phenylmethyl) ester

Welcome to the Technical Support Center for the synthesis and purification of D-Aspartic acid, 4-(phenylmethyl) ester (commonly referred to as H-D-Asp(OBzl)-OH). This resource is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of D-Aspartic acid, 4-(phenylmethyl) ester (commonly referred to as H-D-Asp(OBzl)-OH). This resource is designed for researchers, scientists, and drug development professionals who require high-purity protected amino acid derivatives for solid-phase peptide synthesis (SPPS) or biochemical assays.

Note: The physicochemical properties and purification methodologies for D-aspartic acid, 4-(phenylmethyl) ester are thermodynamically identical to its L-enantiomer counterpart in an achiral environment, allowing established field protocols for the L-isomer to be directly applied[1].

Causality-Driven Troubleshooting & FAQs

Q: Why does my product fail to precipitate from the reaction mixture upon neutralization? A: The precipitation of H-D-Asp(OBzl)-OH relies entirely on its zwitterionic nature. If the pH of the reaction mixture is not precisely adjusted to its isoelectric point (precipitation optimally occurs at pH 6.5–7.0)[2], the compound remains ionized and highly soluble. Overshooting the pH with strong bases (like NaOH) forms soluble sodium salts and risks saponification (hydrolysis) of the newly formed benzyl ester.

Q: Why is pyridine the standard recommendation for neutralization instead of stronger bases? A: Pyridine acts as a mild base and a buffer. Its pKa (~5.2) allows for a gentle and controlled pH adjustment towards the isoelectric point of the monoester[3]. This prevents localized highly basic zones that occur when using NaOH or KOH, ensuring the ester linkage remains intact while the zwitterion crashes out of the solution.

Q: How do I selectively separate the monoester from unreacted D-aspartic acid and the dibenzyl ester byproduct? A: This is achieved through strict solubility differentials. Unreacted D-aspartic acid is highly water-soluble, while the dibenzyl ester (lacking a free carboxyl group) is highly soluble in organic solvents. By filtering the crude precipitate and washing sequentially with water (to remove unreacted starting material and pyridinium salts) and an organic solvent like diethyl ether or ethanol (to remove the dibenzyl ester and residual benzyl alcohol), you isolate the pure monoester[3].

Q: My final product is an oil rather than a crystalline solid. How do I induce crystallization? A: Oily products typically indicate the presence of residual benzyl alcohol or dibenzyl ester, which disrupt the crystal lattice. Trituration of the oil with cold petroleum ether or diethyl ether extracts these hydrophobic impurities. Subsequent recrystallization from hot 80% ethanol ensures the formation of a high-purity crystalline solid[3].

Quantitative Data & Physicochemical Profiles

Understanding the physical properties of the reaction components is critical for designing a self-validating purification system.

Table 1: Physicochemical Properties for Separation

ComponentMolecular WeightIsoelectric Point (pI)Solubility Profile
D-Aspartic Acid 133.10 g/mol ~2.77Highly soluble in water; insoluble in organics
H-D-Asp(OBzl)-OH 223.23 g/mol ~6.0 - 6.5Insoluble in water/ether at pI; soluble in hot 80% EtOH
Dibenzyl Ester (Byproduct) 313.35 g/mol N/A (Neutral)Soluble in ether, ethyl acetate, and benzyl alcohol
Benzyl Alcohol 108.14 g/mol N/ASoluble in ether and ethanol; slightly soluble in water

Table 2: Standard Reagent Quantities (100 mmol Scale Synthesis)

ReagentFunctionQuantityEquivalents
D-Aspartic Acid Starting Material13.3 g1.0 eq
Benzyl Alcohol Reactant / Solvent75 mL~7.2 eq
Sulfuric Acid (Conc.) Acid Catalyst10 mL~1.8 eq
Pyridine Neutralizing Agent~40 mLTitrate to pH 6.5-7.0

Self-Validating Experimental Protocol

This protocol leverages Le Chatelier's principle and isoelectric precipitation to yield highly pure H-D-Asp(OBzl)-OH[3].

Phase 1: Esterification
  • Solvent Preparation: In a 500 mL round-bottom flask, add 50 mL of anhydrous diethyl ether.

  • Catalyst Addition: Slowly add 10 mL of concentrated sulfuric acid dropwise while stirring and cooling the flask in an ice bath. (Causality: Ether acts as a temporary heat-sink and dispersant to control the violent exotherm of the acid).

  • Reactant Addition: Add 75 mL of benzyl alcohol. Remove the diethyl ether under reduced pressure. (Causality: Removing the ether co-solvent drives the esterification equilibrium forward).

  • Substrate Introduction: Add 13.3 g (100 mmol) of D-aspartic acid in 5 equal batches under vigorous stirring to prevent clumping.

  • Reaction: Stir the mixture at room temperature for 24 hours.

Phase 2: Neutralization & Precipitation
  • Dilution: Dilute the viscous reaction mixture with 150 mL of 95% ethanol[3].

  • Isoelectric Focusing: Slowly add pyridine (~40 mL) dropwise via an addition funnel with vigorous stirring until the pH reaches 6.5 - 7.0[2]. (Causality: Pyridine neutralizes the sulfuric acid to pyridinium sulfate, shifting the H-D-Asp(OBzl)-OH to its insoluble zwitterionic state).

  • Maturation: Place the mixture in a refrigerator (4°C) overnight to maximize precipitation.

Phase 3: Filtration & Recrystallization
  • Collection: Collect the crude solid by vacuum filtration.

  • Selective Washing: Wash the filter cake sequentially with cold water (3 × 50 mL) and cold diethyl ether (2 × 50 mL).

  • Dissolution: Transfer the solid to an Erlenmeyer flask and dissolve in a minimum volume of hot 80% ethanol[3].

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then freeze at -20°C for 8 hours to induce crystallization[3].

  • Final Isolation: Filter the purified crystals and lyophilize to remove residual moisture.

Purification Workflow Visualization

PurificationWorkflow A Reaction Mixture (D-Asp, BnOH, H2SO4) B Dilution (Add 95% Ethanol) A->B C Neutralization (Add Pyridine to pH 6.5-7.0) B->C D Zwitterion Precipitation (Cool to 4°C) C->D E Filtration & Washing (Water & Ether Wash) D->E F Recrystallization (Hot 80% Ethanol) E->F G Pure H-D-Asp(OBzl)-OH (Lyophilization) F->G

Fig 1: Step-by-step purification workflow for D-Aspartic acid, 4-(phenylmethyl) ester.

References

  • [3] Title: L-Aspartic acid 4-benzyl ester | 2177-63-1 Source: ChemicalBook URL:

  • [2] Title: 2177-63-1, 4-(Phenylmethyl) hydrogen L-aspartate Formula Source: Echemi URL:

  • [1] Title: Cas 2177-63-1,L-Aspartic acid 4-benzyl ester Source: LookChem URL:

Sources

Optimization

Technical Support Center: Ensuring the Stability of D-Aspartic Acid, 4-(Phenylmethyl) Ester in Solution

Welcome to the technical support center for D-Aspartic acid, 4-(phenylmethyl) ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for D-Aspartic acid, 4-(phenylmethyl) ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound in solution. As a critical reagent in many research applications, maintaining its integrity is paramount for reproducible and accurate experimental outcomes.

Introduction to the Stability of D-Aspartic Acid, 4-(Phenylmethyl) Ester

D-Aspartic acid, 4-(phenylmethyl) ester, also known as D-Aspartic acid β-benzyl ester, is a derivative of the non-proteinogenic amino acid D-aspartic acid. The introduction of the benzyl ester to the side-chain carboxyl group significantly alters its physicochemical properties, including its stability in solution[1][2][3]. The primary degradation pathway for this compound in solution is hydrolysis of the ester bond, which is susceptible to catalysis by both acid and base[4][5]. Additionally, intramolecular cyclization to form an aspartimide intermediate is a potential degradation route, particularly under basic conditions[6].

This guide will provide a comprehensive overview of the factors influencing the stability of D-Aspartic acid, 4-(phenylmethyl) ester, along with practical troubleshooting steps and frequently asked questions to ensure the successful use of this compound in your research.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing a logical approach to identifying the cause and implementing effective solutions.

Issue 1: Loss of Compound Activity or Inconsistent Results

Symptoms:

  • Diminished or complete loss of expected biological or chemical activity.

  • Poor reproducibility between experiments.

  • A gradual decline in activity over the course of an experiment.

Potential Cause: Degradation of D-Aspartic acid, 4-(phenylmethyl) ester in your experimental solution.

Troubleshooting Steps:

  • pH of the Solution: The pH of your solvent system is the most critical factor influencing the stability of the ester.

    • Expertise & Experience: Ester hydrolysis is significantly accelerated at both low and high pH. For D-Aspartic acid, 4-(phenylmethyl) ester, optimal stability is expected in the neutral pH range (approximately 6-7.5).

    • Actionable Advice:

      • Measure the pH of your stock and working solutions.

      • If possible, adjust the pH of your experimental buffer to be within the neutral range.

      • If your experiment requires acidic or basic conditions, minimize the time the compound is in solution before use. Consider adding the compound to the solution immediately before starting your assay.

  • Solution Age and Storage: The stability of D-Aspartic acid, 4-(phenylmethyl) ester in solution is time-dependent.

    • Trustworthiness: It is a widely accepted best practice in handling amino acid derivatives to prepare solutions fresh for each experiment[7]. Storing aqueous solutions, even for a day, is not recommended.

    • Actionable Advice:

      • Always prepare fresh solutions of the compound for each experiment.

      • If a stock solution in an organic solvent is prepared, it should be aliquoted and stored at -20°C or colder for short-term storage (up to one month is a general guideline, but should be validated for your specific application). Avoid repeated freeze-thaw cycles[8].

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

    • Expertise & Experience: The Arrhenius equation describes the relationship between temperature and reaction rate; for every 10°C increase in temperature, the rate of reaction can approximately double.

    • Actionable Advice:

      • Store stock solutions and experimental samples at the lowest appropriate temperature.

      • During your experiment, if elevated temperatures are required, minimize the incubation time.

      • When not in use, keep solutions on ice.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)

Symptoms:

  • Additional peaks in your chromatogram that are not present in the analysis of the solid compound.

  • A decrease in the area of the main peak corresponding to D-Aspartic acid, 4-(phenylmethyl) ester over time.

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants: The primary degradation products are likely D-Aspartic acid and benzyl alcohol via hydrolysis. Aspartimide formation is another possibility, especially under basic conditions.

    • Authoritative Grounding & Comprehensive References: The hydrolysis of amino acid esters is a well-documented chemical transformation[4].

    • Actionable Advice:

      • If you have access to analytical standards of D-Aspartic acid and benzyl alcohol, you can compare their retention times with the unexpected peaks in your chromatogram.

      • LC-MS analysis can be used to determine the mass of the unexpected peaks and help in their identification. The expected mass of D-Aspartic acid is 133.10 g/mol , and benzyl alcohol is 108.14 g/mol .

  • Perform a Forced Degradation Study: To confirm the identity of degradation peaks, you can intentionally degrade a sample of D-Aspartic acid, 4-(phenylmethyl) ester.

    • Trustworthiness: Forced degradation studies are a standard practice in the pharmaceutical industry to identify potential degradation products and establish the stability-indicating nature of analytical methods[9][10].

    • Actionable Advice:

      • Acid Hydrolysis: Treat a solution of the compound with a mild acid (e.g., 0.1 M HCl) and monitor the appearance of degradation peaks over time by HPLC.

      • Base Hydrolysis: Treat a solution of the compound with a mild base (e.g., 0.1 M NaOH) and monitor for degradation.

      • Compare the peaks generated during the forced degradation study with the unexpected peaks in your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve D-Aspartic acid, 4-(phenylmethyl) ester?

A1: D-Aspartic acid, 4-(phenylmethyl) ester has poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[11]. For biological experiments, it is common to prepare a concentrated stock solution in an anhydrous organic solvent and then dilute it into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental system.

Q2: How should I store the solid form of D-Aspartic acid, 4-(phenylmethyl) ester?

A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature. For long-term storage, -20°C is recommended[1][12][13]. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation[8].

Q3: Can I store solutions of D-Aspartic acid, 4-(phenylmethyl) ester?

A3: It is strongly recommended to prepare aqueous solutions fresh for each experiment[7]. If you need to prepare a stock solution in an anhydrous organic solvent like DMSO or DMF, it can be stored in small aliquots at -20°C or colder for a limited time (e.g., up to one month). However, the stability in your specific solvent and at your storage conditions should be verified. Avoid repeated freeze-thaw cycles[8].

Q4: What are the primary degradation pathways for D-Aspartic acid, 4-(phenylmethyl) ester in solution?

A4: The two main degradation pathways are:

  • Hydrolysis: The ester bond is cleaved by water, especially under acidic or basic conditions, to yield D-Aspartic acid and benzyl alcohol[4].

  • Aspartimide Formation: Under basic conditions, the nitrogen of the peptide backbone can attack the carbonyl carbon of the side-chain ester, leading to the formation of a cyclic aspartimide intermediate. This can then hydrolyze to form a mixture of α- and β-aspartyl residues[6].

Q5: How can I monitor the degradation of my compound?

A5: The most common method for monitoring the degradation of D-Aspartic acid, 4-(phenylmethyl) ester is High-Performance Liquid Chromatography (HPLC) with UV detection[14][15]. A stability-indicating HPLC method should be able to separate the intact compound from its degradation products.

Data and Protocols

Table 1: Recommended Storage and Handling Conditions
FormSolvent/ConditionTemperatureDurationKey Considerations
Solid Dry, protected from light-20°CYears[12]Allow to warm to room temperature before opening to prevent moisture condensation[8].
Stock Solution Anhydrous DMSO or DMF-20°C or colderUp to 1 monthAliquot to avoid freeze-thaw cycles. Purge with inert gas for extended storage.
Aqueous Solution Experimental BufferN/ANot RecommendedPrepare fresh for each use[7].
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading D-Aspartic acid, 4-(phenylmethyl) ester to identify potential degradation products.

1. Preparation of Stock Solution: a. Prepare a 1 mg/mL stock solution of D-Aspartic acid, 4-(phenylmethyl) ester in a suitable organic solvent (e.g., acetonitrile).

2. Stress Conditions: a. Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. b. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. c. Control: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.

3. Time Points and Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each stress condition. b. Neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively). c. Dilute the samples to a suitable concentration for HPLC analysis. d. Analyze the samples by a stability-indicating HPLC method.

4. Data Interpretation: a. Compare the chromatograms of the stressed samples to the control sample. b. Identify the peaks that increase in area over time in the stressed samples. These are your potential degradation products.

Visualizations

Primary Degradation Pathway: Hydrolysis

G cluster_reactants Reactants cluster_products Products DAE D-Aspartic acid, 4-(phenylmethyl) ester DA D-Aspartic Acid DAE->DA Hydrolysis (Acid or Base Catalyzed) BA Benzyl Alcohol H2O Water (H₂O)

Caption: Hydrolysis of D-Aspartic acid, 4-(phenylmethyl) ester.

Experimental Workflow: Stability Assessment

A Prepare fresh solution of D-Aspartic acid, 4-(phenylmethyl) ester B Divide into aliquots for different conditions (pH, Temp) A->B C Incubate for defined time points B->C D Analyze by stability-indicating HPLC at each time point C->D E Quantify remaining parent compound and degradation products D->E F Determine degradation rate and pathway E->F

Caption: Workflow for assessing solution stability.

References

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society, 79(16), 4324–4327. [Link]

  • Bernatowicz, M. S., & Rich, D. H. (1987). Novel high-yield synthesis of γ esters of glutamic acid and β esters of aspartic acid by the copper-catalyzed hydrolysis of their diesters. The Journal of Organic Chemistry, 52(11), 2395–2397. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society. [Link]

  • Bundgaard, H., & Larsen, C. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 905–909. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. ACS Publications. [Link]

  • Golebiewski, R., & Kalinowska, M. (2014). Sonication effects on ester hydrolysis in alcohol-water mixtures. ResearchGate. [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • Jaeger, K. E., & Eggert, T. (2004). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Current Opinion in Biotechnology, 15(4), 323-330. [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Hein, G. E., & Niemann, C. (1962). Acid Hydrolysis of Aspartame and Identification of its Products by Thin Layer Chromatography. Journal of the American Chemical Society. [Link]

  • Hein, G. E., & Niemann, C. (2009). Acid Hydrolysis of Aspartame and Identification of its Products by Thin Layer Chromatography. The Chemical Educator. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Food and Drugs Authority, Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]

  • Zhang, H., & Liu, D. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Karl, R. M. (2008). 2.2.2.3 Substituted Benzyl Esters. In M. A. Bodanszky & A. Bodanszky (Eds.), The Practice of Peptide Synthesis. Springer. [Link]

  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. [Link]

  • Tan, H. S. I., & Ho, C. T. (2001). Aspartame Degradation in Solutions at Various pH Conditions. Journal of Food Science. [Link]

  • Rossi, D., & Zandomeneghi, M. (1998). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [Link]

  • Usiello, A., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. [Link]

  • Geiger, T., & Clarke, S. (1987). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Journal of Agricultural and Food Chemistry. [Link]

  • Sugiura, H., et al. (2016). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. PubMed. [Link]

  • Prodolliet, J., & Bruelhart, M. (1993). Determination of Aspartame and Its Major Decomposition Products in Foods. Journal of AOAC International. [Link]

  • D'Este, F., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). ASPARTAME. [Link]

  • Dear, A. J., & Webb, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • Journal of Pharmaceutical and Bio-Medical Science. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Padmanabhan, S., et al. (1999). Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions. Protein Science. [Link]

  • Sugiura, H., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules. [Link]

  • D'Aniello, A. (2002). D-aspartic acid supplement.
  • BOC Sciences. (n.d.). Boc-D-aspartic acid α-benzyl ester. Biocompare. [Link]

Sources

Troubleshooting

challenges in the chiral separation of D-aspartic acid esters

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in enantiomeric separations, I frequently encounter researchers struggling with the chiral resolution of D-aspartic acid and its est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in enantiomeric separations, I frequently encounter researchers struggling with the chiral resolution of D-aspartic acid and its esterified derivatives.

Aspartic acid presents a unique chromatographic challenge: it possesses a highly polar backbone with two carboxyl groups (alpha and beta) flanking a single chiral center. Even after esterification to reduce polarity, non-specific hydrophobic interactions often dominate over stereoselective interactions on standard stationary phases. This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind these failures and implement self-validating protocols to ensure absolute confidence in your analytical workflows.

Phase 1: Diagnostic Workflow

Before adjusting your instrument parameters, map your current methodology against the diagnostic logic below. Most resolution failures stem from a mismatch between the derivative's polarity and the Chiral Stationary Phase (CSP) cavity architecture.

TroubleshootingWorkflow Start Poor Enantiomeric Resolution (Rs < 1.5) CheckDeriv Is Aspartic Acid fully esterified? Start->CheckDeriv FixDeriv Optimize esterification (Check acid & temp) CheckDeriv->FixDeriv No CheckCSP Evaluate CSP Type (Teicoplanin vs. Crown Ether) CheckDeriv->CheckCSP Yes Teicoplanin Teicoplanin CSP Adjust pH to 3.6 CheckCSP->Teicoplanin Polar Ionic Mode CrownEther Crown Ether CSP Use 0.3% TFA at 5°C CheckCSP->CrownEther Acidic Aqueous GCMS GC-MS Analysis Use 2-octyl esters CheckCSP->GCMS Volatile Derivatives

Diagnostic workflow for resolving poor chiral separation of D-aspartic acid esters.

Phase 2: Core Troubleshooting & FAQs

Q1: Why am I seeing co-elution or poor separation factors ( α<1.1 ) for D- and L-aspartic acid esters on standard polysaccharide chiral stationary phases? Scientist's Insight: The causality here lies in the lack of primary amine-directed cavity inclusion. Polysaccharide CSPs rely heavily on hydrogen bonding and pi-pi interactions. Because aspartic acid esters lack bulky aromatic rings, non-specific interactions take over, leading to poor separation factors ( α=1.02–1.07 )[1]. Solution: Switch to a macrocyclic glycopeptide CSP, such as Teicoplanin (e.g., Astec CHIROBIOTIC T). Teicoplanin contains 23 chiral centers and multiple hydrogen-bonding pockets that specifically interact with the amino and esterified carboxyl groups[2]. For optimal resolution of aspartic acid on these phases, the mobile phase pH must be strictly maintained around 3.6[3]. Alternatively, crown ether columns (e.g., CROWNPAK CR(+)) utilizing 0.3% trifluoroacetic acid (TFA) at low temperatures (5 °C) provide excellent inclusion complexation with the primary amine[4].

Q2: I am using GC-MS for D-aspartic acid analysis. My chromatograms show severe tailing and low sensitivity. What is the mechanism behind this failure? Scientist's Insight: Tailing in GC-MS for amino acids is a symptom of incomplete derivatization or thermal degradation. Free carboxyl or amino groups interact strongly with the silanol groups on the GC capillary wall. Solution: For D-aspartic acid, converting the enantiomers into N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives is a highly robust protocol. This dual-derivatization neutralizes both the amine and the two carboxyl groups, yielding a volatile, stable diastereomer that can be separated on an achiral capillary column with limits of detection as low as 0.03 ng/g[5]. Ensure your acylation step is strictly anhydrous to prevent hydrolysis of the newly formed esters.

Q3: How do I prevent racemization during the esterification of D-aspartic acid? Scientist's Insight: Acid-catalyzed esterification (e.g., using HCl in methanol) requires elevated temperatures. This thermal energy lowers the activation barrier for the enolization of the alpha-carbon, leading to artificial racemization. Solution: To maintain trustworthiness in your assay, you must validate the optical purity of your reagents and run a blank L-aspartic acid standard subjected to the exact same derivatization conditions[1]. If you detect D-aspartic acid in the L-standard blank, lower the derivatization temperature and increase the reaction time, or utilize milder coupling conditions.

Phase 3: Quantitative Performance Data

To facilitate your column and method selection, I have summarized the expected chromatographic performance across various CSPs and derivatives based on validated literature.

CSP Type / MethodAnalyte / DerivativeMobile Phase / ConditionsSeparation Factor ( α )Resolution ( Rs​ )
Pirkle-type (Alkyl tether) NBD-Aspartic acid5.0 mM citric acid in Methanol1.02 - 1.07< 1.5 (Co-elution)
Teicoplanin (Chirobiotic T) Free Asp / Asp EstersMethanol/ACN with Formic Acid> 1.5> 2.0 (Baseline)
Crown Ether (CR(+)) Free Aspartic acid0.3% TFA at 5 °C> 1.2> 1.5 (Baseline)
Achiral Capillary GC-MS N-ethoxycarbonylated (S)-(+)-2-octyl esterHelium carrier gas, temp gradientN/A (Diastereomers)> 2.0 (Baseline)

Phase 4: Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following LC-MS/MS methodology for analyzing D-aspartic acid via a Teicoplanin CSP incorporates strict self-validating steps to ensure matrix effects or racemization do not compromise your data.

Step-by-Step Methodology: LC-MS/MS Analysis of D-Aspartic Acid

  • Sample Extraction: Homogenize the biological tissue/sample in 0.1 M HCl to precipitate proteins and extract free amino acids. Centrifuge at 14,000 x g for 15 minutes at 4 °C.

  • Isotopic Spiking (Validation Step 1): Spike the supernatant with an isotopically labeled internal standard (e.g., NBD-L-Asp-d3) to validate recovery rates and correct for matrix-induced ion suppression during MS detection[6].

  • Chromatographic Separation:

    • Column: Teicoplanin-based CSP (e.g., Astec Chirobiotic T, 10 cm x 4.6 mm, 5 µm)[2].

    • Mobile Phase: Generate a gradient using Eluent A (0.1% Formic Acid in 2% Acetonitrile) and Eluent B (0.009% Formic Acid in Methanol)[2].

    • Gradient: 50% to 95% B over 6 minutes at a flow rate of 0.5 mL/min[2].

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive mode. Monitor specific transitions for the esterified or free aspartic acid.

  • Matrix Blank Validation (Validation Step 2 - Critical): Prepare a control matrix treated with D-amino acid oxidase (DDO). DDO will enzymatically destroy all endogenous D-Aspartic acid. Run this matrix through your LC-MS/MS workflow. The complete absence of a D-Asp peak in this chromatogram definitively proves that your method is specific and that no artificial racemization occurred during sample prep[2].

Phase 5: Mechanism of Chiral Recognition

Understanding why the separation works allows you to logically troubleshoot when it fails. On a Teicoplanin CSP, the chiral recognition of aspartic acid esters relies on a precise 3-point interaction model.

ChiralRecognition Teicoplanin Teicoplanin CSP Cavity Inclusion H-Bond Network DAspEster D-Aspartic Acid Ester Alpha-Amine Ester Group Teicoplanin->DAspEster Strong 3-Point Interaction LAspEster L-Aspartic Acid Ester Steric Hindrance Weak Binding Teicoplanin->LAspEster Weak 2-Point Interaction

Chiral recognition mechanism between Teicoplanin CSP and aspartic acid esters.

If the mobile phase pH deviates from 3.6, the ionization state of the alpha-amine changes, breaking the critical hydrogen bond network and collapsing the 3-point interaction into a non-selective 2-point interaction, resulting in co-elution.

References

  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid - Department of Science Service (DSS).
  • Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - National Institutes of Health (NIH).
  • Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - Ankara University.
  • D-Amino acids in rat brain measured by liquid chromatography / tandem mass spectrometry - National Institutes of Health (NIH).
  • Chiral separation of N-methyl-DL-aspartic acid in rat brain tissue as N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives by GC-MS - National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Minimizing Racemization During D-Aspartic Acid β-Benzyl Ester Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges regarding the optical purity of D-aspartic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges regarding the optical purity of D-aspartic acid derivatives. The synthesis of (H-D-Asp(OBzl)-OH) is a critical step in preparing building blocks for solid-phase peptide synthesis (SPPS) and .

Maintaining the stereochemical integrity of the D-enantiomer is paramount. Even minor racemization can lead to diastereomeric impurities that are notoriously difficult to separate down the line. This guide provides a mechanistic understanding of racemization pathways and field-proven protocols to synthesize commercially viable with >99% enantiomeric excess (ee).

Part 1: Mechanistic Insights into Racemization

Racemization of aspartic acid during esterification primarily occurs via base-catalyzed enolization or prolonged thermal stress under highly acidic conditions. The abstraction of the α-proton leads to a planar enolate intermediate. Upon reprotonation, stereocontrol is lost, yielding a racemic mixture. Furthermore, harsh acidic environments can promote the formation of a succinimide intermediate (), which exacerbates the loss of chiral fidelity.

Enolization Chiral_Asp Chiral D-Asp Derivative (Tetrahedral α-Carbon) Enolate Planar Enolate Intermediate (Loss of Stereocenter) Chiral_Asp->Enolate α-Proton Abstraction Base Base (OH⁻ / R₃N) Base->Enolate Racemic_Mix Racemic Mixture (D- and L-Aspartic Acid) Enolate->Racemic_Mix Non-stereoselective Reprotonation

Base-catalyzed enolization pathway leading to the racemization of D-aspartic acid derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using the direct acid-catalyzed method (benzyl alcohol + H₂SO₄). My yield is acceptable, but my enantiomeric excess (ee) has dropped to 92%. Why is this happening? A: The direct esterification relies on the zwitterionic effect—the protonated α-amino group inductively deactivates the adjacent α-carboxyl group, directing esterification to the β-carboxyl. However, this reaction requires elevated temperatures (typically 80–90°C). Prolonged thermal stress in the presence of strong mineral acids induces partial racemization and promotes the formation of diesters. Causality & Solution: The kinetic energy at 90°C overcomes the activation barrier for reversible protonation at the chiral center. Strictly control the reaction time and temperature. Do not exceed 80°C, and quench the reaction immediately once optimal conversion is reached (usually 2–3 hours). For higher stereofidelity, switch to the Copper(II) Chelation method.

Q2: How does the Copper(II) Chelation method prevent racemization? A: Copper(II) forms a stable, square-planar chelate with the α-amino and α-carboxyl groups of D-aspartic acid. This sterically shields the α-center and leaves only the β-carboxyl group available for esterification. Because the esterification is performed using benzyl bromide and a mild, heterogeneous base, the reaction remains near neutral pH, completely avoiding the strongly basic conditions that trigger enolization.

CopperMethod D_Asp D-Aspartic Acid Cu_Complex Cu(II) Chelate (α-NH₂ & α-COOH protected) D_Asp->Cu_Complex CuCO₃, H₂O Reflux Beta_Ester Cu(II) β-Benzyl Ester Cu_Complex->Beta_Ester Benzyl Bromide MgO, DMF Product H-D-Asp(OBzl)-OH Beta_Ester->Product EDTA or Chelex Decomplexation

Copper(II) chelation workflow ensuring regioselective β-esterification without racemization.

Q3: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) instead of MgO during the benzyl bromide alkylation step? A: It is highly discouraged. Soluble tertiary amines create a homogeneously basic environment. The electron-withdrawing nature of the Cu(II) complex slightly increases the acidity of the α-proton. Introducing a strong, soluble base like TEA facilitates α-proton abstraction, leading to racemization. MgO acts as an acid scavenger (neutralizing HBr) without raising the bulk pH of the solution.

Part 3: Quantitative Comparison of Esterification Strategies

To help you select the appropriate workflow for your laboratory, review the comparative data below:

ParameterDirect Acid-Catalyzed EsterificationCopper(II) Chelation Method
Reagents Benzyl alcohol, H₂SO₄ / p-TsOHCuCO₃, Benzyl bromide, MgO, EDTA
Regioselectivity Moderate (Diester byproducts common)Excellent (Strictly β-carboxyl)
Racemization Risk Moderate (Thermal/Acidic stress)Very Low (Mild pH, ambient temp)
Typical Yield 40% - 55%65% - 80%
Typical ee 92% - 96%> 99%
Scalability High (Simple one-pot reaction)Moderate (Requires decomplexation)

Part 4: Field-Proven Protocol: High-Fidelity Copper(II) Chelation Synthesis

Note: This protocol is engineered as a self-validating system. The visual color changes confirm the success of each intermediate step, ensuring trustworthiness and allowing you to verify the chemistry in real-time before proceeding.

Step 1: Formation of the Copper(II) Complex
  • Suspend 100 mmol of D-Aspartic Acid in 150 mL of distilled water.

  • Add 55 mmol of basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂).

  • Heat the mixture to reflux for 1 hour.

    • Validation: The solution will transition from a cloudy suspension to a deep, brilliant blue, indicating successful chelation. Unreacted CuCO₃ will remain as a solid at the bottom.

  • Filter the hot solution to remove excess CuCO₃.

  • Concentrate the filtrate under reduced pressure and precipitate the copper complex with acetone. Filter and dry the resulting powder.

Step 2: Regioselective Benzylation
  • Suspend the D-Aspartic acid copper complex (approx. 50 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.5 equivalents of Magnesium Oxide (MgO).

    • Causality: As the alkylation proceeds, HBr is generated. MgO acts as a heterogeneous acid scavenger to neutralize the acid without causing the base-catalyzed enolization associated with soluble amines.

  • Slowly add 1.2 equivalents of Benzyl Bromide dropwise.

  • Stir the reaction at 40°C for 12–16 hours.

    • Validation: The reaction mixture remains blue, but a fine white precipitate of MgBr₂ will slowly form, confirming the progression of the alkylation.

Step 3: Decomplexation and Isolation
  • Quench the reaction by pouring the mixture into 500 mL of a 0.2 M aqueous EDTA (Ethylenediaminetetraacetic acid) disodium salt solution.

    • Causality: EDTA possesses a much higher binding affinity for Cu(II) than the amino acid. It effectively strips the copper from the complex, releasing the free H-D-Asp(OBzl)-OH into the solution.

  • Stir vigorously for 2 hours.

    • Validation: The deep blue color will shift to a lighter blue/purple (indicating the Cu-EDTA complex), and a white crystalline precipitate of H-D-Asp(OBzl)-OH will crash out of the aqueous phase.

  • Filter the white precipitate, wash thoroughly with cold water to remove any residual Cu-EDTA, and dry under vacuum.

  • Recrystallize from hot water/ethanol to achieve >99% purity.

References

  • Kataoka, K. et al. "Polymeric micelles for polynucleotide encapsulation." US Patent 8,287,910 B2.
Troubleshooting

Technical Support Center: Method Refinement for D-Aspartic Acid, 4-(phenylmethyl) Ester

Welcome to the Technical Support Center for D-Aspartic acid, 4-(phenylmethyl) ester (also known as H-D-Asp(OBzl)-OH, CAS 13188-89-1). As a Senior Application Scientist, I have designed this guide to address the nuanced c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-Aspartic acid, 4-(phenylmethyl) ester (also known as H-D-Asp(OBzl)-OH, CAS 13188-89-1). As a Senior Application Scientist, I have designed this guide to address the nuanced chemical behaviors of this critical building block. While the β -benzyl ester provides robust side-chain protection during peptide synthesis, its specific electronic and steric environment makes it susceptible to nucleophilic attacks.

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure consistent, high-yield results.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant aspartimide (succinimide) formation during chain elongation with Asp(OBzl)?

Causality & Expert Insight: Aspartimide formation is the most notorious side reaction associated with Asp(OBzl) . It occurs when the nitrogen atom of the adjacent C-terminal amino acid (Yaa) attacks the β -carboxyl carbon of the Asp residue, displacing the benzyl alcohol (Bzl-OH) leaving group. This is highly sequence-dependent; sequences like -Asp(OBzl)-Gly- or -Asp(OBzl)-Ser- lack steric hindrance, making them highly vulnerable under basic conditions (e.g., piperidine deprotection) or strong acid cleavage. Resolution:

  • Solvent/Base Optimization: Minimize exposure time to basic conditions.

  • Additives: Incorporate weakly acidic additives like 0.1 M HOBt (Hydroxybenzotriazole) or 5% formic acid in your deprotection cocktail to suppress the nucleophilic attack of the backbone amide.

  • Alternative Protection: If synthesizing a highly susceptible sequence, consider swapping the benzyl ester for a bulkier protecting group (e.g., cyclohexyl ester, -OcHex) specifically for that residue.

Q2: My LC-MS shows a mass corresponding to a 1,4-diazepine-2,5-dione derivative. How is this forming from H-D-Asp(OBzl)-OH?

Causality & Expert Insight: This is a complex, secondary side reaction. Mechanistic evidence shows that 1,4-diazepine-2,5-dione derivatives do not form directly from the linear peptide but are a ring-expansion product of the aspartimide intermediate . The rate of this transformation depends heavily on the bulkiness of the amino acid preceding the Asp(OBzl) residue (Xaa). Resolution:

  • Since the diazepine derivative stems from the aspartimide ring, all strategies to prevent aspartimide formation (see Q1) will proportionally reduce diazepine formation.

  • Avoid prolonged basic conditions post-coupling. If the sequence is -Xaa-Asp(OBzl)-Yaa-, and Xaa is sterically unhindered, monitor the reaction kinetics closely and quench immediately upon completion.

Q3: I am trying to synthesize Boc-D-Asp(OBzl)-OH from the free amine, but my yields are low and the reaction is heterogeneous. What is going wrong?

Causality & Expert Insight: Unprotected H-D-Asp(OBzl)-OH exists as a zwitterion (free α -amine and free α -carboxyl). In pure organic solvents, its solubility is exceptionally poor. If the pH is not strictly maintained during the addition of Di-tert-butyl dicarbonate (Boc 2​ O), the amine remains protonated and non-nucleophilic, leading to incomplete conversion. Resolution:

  • Utilize a biphasic or mixed solvent system (e.g., 1:1 Dioxane/Water).

  • Maintain the pH between 9.0 and 9.5 using a mild base like Sodium Carbonate (Na 2​ CO 3​ ). Do not use strong aqueous bases (like NaOH) as they will prematurely hydrolyze the β -benzyl ester.

Data Presentation: Summary of Side Reactions and Mitigation

Side ReactionPrimary TriggerSequence SusceptibilityMitigation Strategy
Aspartimide Formation Base catalysis (e.g., Piperidine, DBU)-Asp(OBzl)-Gly-, -Asp(OBzl)-Ser-Add 0.1 M HOBt to base; minimize exposure time.
β -Peptide (Isoaspartyl) Hydrolysis of aspartimide ringN/A (Follows aspartimide)Prevent aspartimide formation; control pH during cleavage.
1,4-Diazepine-2,5-dione Ring expansion of aspartimideUnhindered preceding residue (Xaa)Suppress primary succinimide formation; avoid prolonged base.
Ester Hydrolysis Strong aqueous base (pH > 10)All Asp(OBzl) residuesUse mild bases (Na 2​ CO 3​ ) during N- α protection.

Experimental Protocols

Protocol A: Optimized N- α -Boc Protection of H-D-Asp(OBzl)-OH

This self-validating protocol ensures complete solubility and prevents premature ester hydrolysis. The visual transition from a cloudy suspension to a clear solution confirms the successful formation of the reactive sodium salt.

  • Preparation: Suspend 10 mmol of H-D-Asp(OBzl)-OH in 20 mL of a 1:1 mixture of 1,4-Dioxane and distilled water.

  • pH Adjustment: Chill the suspension to 0–5 °C in an ice bath. Slowly add 1 M Na 2​ CO 3​ dropwise until the pH stabilizes at 9.0. Self-Validation: The zwitterion will fully dissolve as it forms the sodium salt.

  • Boc Addition: Dissolve 11 mmol (1.1 eq) of Boc 2​ O in 5 mL of Dioxane. Add this dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Maintain pH ~9.0 by adding Na 2​ CO 3​ if necessary.

  • Workup: Wash the aqueous layer twice with 15 mL of Hexanes to remove unreacted Boc 2​ O.

  • Acidification: Chill the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1 M KHSO 4​ (avoid strong acids like HCl to prevent Boc cleavage).

  • Extraction: Extract the product with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield Boc-D-Asp(OBzl)-OH.

Protocol B: Solid-Phase Coupling with Minimized Aspartimide Risk

This protocol utilizes an acidic microenvironment during activation to suppress base-catalyzed side reactions.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes.

  • Deprotection: Use 20% Piperidine in DMF containing 0.1 M HOBt for exactly 2 x 5 minutes to remove the N-terminal protecting group while suppressing succinimide formation.

  • Activation: Pre-activate the protected Asp(OBzl) derivative (3.0 eq) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 3 minutes at room temperature. Expert Note: Oxyma is preferred over HOBt/HATU here as it maintains a slightly acidic microenvironment.

  • Coupling: Add the activated mixture to the resin. Shake for 45–60 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of activating reagents before the next basic deprotection step.

Mechanistic Visualization

Pathway Node1 Linear Peptide [-Xaa-Asp(OBzl)-Yaa-] Node2 Aspartimide Intermediate (Succinimide Ring) Node1->Node2 Base/Acid Catalysis Loss of Bzl-OH Node3 α-Asp Peptide (Desired Backbone) Node2->Node3 Hydrolysis (Minor) Node4 β-Asp Peptide (Isoaspartyl Side Product) Node2->Node4 Hydrolysis (Major) Node5 1,4-Diazepine-2,5-dione (Cyclic Side Product) Node2->Node5 Ring Expansion

Mechanistic pathway of aspartimide and 1,4-diazepine-2,5-dione formation from Asp(OBzl).

References

  • Title: H-D-Asp(OBzl)-OH | C11H13NO4 | CID 6951056 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester Source: Journal of Peptide Science (PubMed - NIH) URL: [Link]

Reference Data & Comparative Studies

Validation

D-Aspartic acid, 4-(phenylmethyl) ester vs D-aspartic acid in vivo efficacy

An in-depth technical analysis comparing the in vivo efficacy and pharmacokinetic profile of free D-Aspartic acid versus its lipophilic prodrug derivative, D-Aspartic acid 4-(phenylmethyl) ester. Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the in vivo efficacy and pharmacokinetic profile of free D-Aspartic acid versus its lipophilic prodrug derivative, D-Aspartic acid 4-(phenylmethyl) ester.

Executive Summary & Mechanistic Rationale

D-Aspartic acid (D-Asp) is a critical endogenous neuromodulator and endocrine regulator. It acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor to facilitate neuroplasticity and heavily accumulates in the anterior pituitary and testes to drive the synthesis of luteinizing hormone (LH) and testosterone. However, as a highly polar, zwitterionic dicarboxylic amino acid, free D-Asp suffers from severe pharmacokinetic limitations: poor oral bioavailability, rapid renal clearance, and negligible blood-brain barrier (BBB) penetration.

To overcome these barriers, D-Aspartic acid, 4-(phenylmethyl) ester (commonly referred to as D-Aspartic acid β -benzyl ester) was developed. By masking the β -carboxyl group with a bulky, lipophilic benzyl moiety, this prodrug strategy fundamentally alters the molecule's physicochemical properties. The esterification neutralizes one of the acidic functional groups, significantly increasing the partition coefficient (LogP) and reducing the molecule's hydration shell. This allows the prodrug to bypass transporter-dependent uptake and enter target tissues via passive transcellular diffusion[1]. Once inside the central nervous system (CNS) or intracellular space, ubiquitous tissue carboxylesterases rapidly hydrolyze the ester bond, releasing the active D-Aspartic acid directly at the site of action[2].

G A D-Asp 4-(phenylmethyl) ester (Lipophilic Prodrug) B Lipid Bilayer (BBB / GI Tract) A->B Passive Diffusion C Tissue Carboxylesterases (Intracellular/CNS) B->C Cellular Entry D Free D-Aspartic Acid (Active Moiety) C->D Enzymatic Cleavage E NMDA Receptor (Neuroplasticity) D->E Co-agonist Action F HPG Axis (Testosterone/LH) D->F Endocrine Signaling

In vivo metabolic activation and downstream signaling of D-Aspartic acid 4-(phenylmethyl) ester.

Physicochemical & Pharmacokinetic Comparison

The structural modification of D-Asp translates to profound differences in in vivo handling. While free D-Asp relies on specific amino acid transporters (which are easily saturated), the esterified prodrug leverages passive diffusion, leading to a higher area under the curve (AUC) in target tissues[3].

Table 1: Comparative Profiling of D-Asp vs. β -Benzyl Ester

Property / MetricFree D-Aspartic AcidD-Asp 4-(phenylmethyl) esterValidation Assay
Lipophilicity (LogP) Highly Polar (< -2.0)Lipophilic (~ +1.2)Octanol-Water Partitioning
BBB Permeability NegligibleHigh (Passive Diffusion)PAMPA-BBB / Caco-2
Oral Bioavailability Low (Transporter-limited)HighIn vivo PK (Plasma AUC)
Esterase Lability N/AHigh (Rapid Cleavage)Hepatic/Brain Microsome Incubation
Target Engagement Direct Agonist (NMDA/HPG)Inactive until cleavedRadioligand Binding Assay

In Vivo Efficacy Outcomes

Neuroendocrine Modulation (Testosterone & LH)

Systemic administration of free D-Asp requires massive oral doses to elicit a statistically significant increase in steroidogenesis, often leading to gastrointestinal distress and rapid renal excretion. Because the 4-(phenylmethyl) ester achieves superior tissue penetrance, it accumulates in the anterior pituitary and Leydig cells at a fraction of the dose. Once cleaved intracellularly, the trapped D-Asp drives a much sharper and sustained spike in LH and downstream testosterone synthesis.

Neurological Impact (NMDA Receptor)

Free D-Asp cannot reach therapeutic concentrations in the brain parenchyma when administered systemically. The esterified prodrug, however, readily crosses the BBB. Following cleavage by CNS esterases, the released D-Asp binds to the glutamate/NMDA site as a co-agonist. This localized release enhances excitatory postsynaptic potentials (EPSPs) and promotes Long-Term Potentiation (LTP), offering cognitive-enhancing and neuroprotective benefits that the free amino acid cannot achieve[4].

Self-Validating Experimental Protocol: PK/PD Evaluation

To rigorously compare these two compounds, a combined Pharmacokinetic/Pharmacodynamic (PK/PD) study must be designed to prove causality. A common pitfall in prodrug evaluation is failing to confirm that in vivo efficacy is strictly due to enzymatic cleavage rather than off-target effects of the intact molecule. This protocol utilizes Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum carboxylesterase inhibitor, as a self-validating negative control.

Step 1: Formulation and Administration
  • Vehicle Preparation: Dissolve equimolar amounts of D-Asp and D-Asp 4-(phenylmethyl) ester in a 5% DMSO / 95% physiological saline vehicle to ensure complete solubilization of the lipophilic prodrug.

  • Dosing: Administer 50 mg/kg (D-Asp equivalents) to adult male Wistar rats via oral gavage (PO) or intravenous (IV) tail vein injection (n=8 per group).

  • Control Arm (Causality Check): Pre-treat a subset of the prodrug group with BNPP (50 mg/kg, IP) 1 hour prior to dosing to inhibit systemic and CNS esterases.

Step 2: Pharmacokinetic Sampling & LC-MS/MS
  • Sampling: Collect blood via the jugular vein at 0.5, 1, 2, 4, and 8 hours. At the predetermined Tmax​ (approx. 1 hour), perform a cisterna magna puncture to collect cerebrospinal fluid (CSF).

  • Extraction: Immediately use protein precipitation (acetonitrile containing 0.1% formic acid) to halt ex vivo esterase activity, ensuring the detected prodrug/free drug ratio accurately reflects in vivo conditions.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Expert Insight: In the BNPP-treated control group, you should observe high levels of intact prodrug in the CSF but negligible free D-Asp. This validates that BBB penetration occurs prior to esterase cleavage, proving the prodrug mechanism.

Step 3: Pharmacodynamic Efficacy Readouts
  • Endocrine (ELISA): Centrifuge plasma samples and analyze for LH and Testosterone using high-sensitivity ELISA kits. The active prodrug group (without BNPP) will exhibit a significantly higher AUC for testosterone compared to the free D-Asp group.

  • Neurological (Electrophysiology): Harvest acute hippocampal slices. Measure NMDA-dependent EPSPs. The active prodrug group will show enhanced LTP, validating functional CNS target engagement.

W S1 Step 1: Dosing Oral/IV Administration of D-Asp vs Prodrug S2 Step 2: PK Sampling Plasma & CSF Collection (Time-course) S1->S2 S3 Step 3: Quantification LC-MS/MS Analysis for Free D-Asp S2->S3 S4 Step 4: PD Readouts ELISA (Hormones) & Electrophysiology S3->S4

Self-validating experimental workflow for comparing in vivo PK/PD of D-Asp and its ester prodrug.

Conclusion & Application Recommendations

For in vitro assays involving direct receptor binding (e.g., isolated NMDA receptors or cell homogenates lacking esterases), free D-Aspartic acid remains the mandatory standard, as the prodrug will show no affinity without enzymatic activation.

However, for in vivo models targeting neurogenesis, cognitive enhancement, or robust neuroendocrine modulation, D-Aspartic acid 4-(phenylmethyl) ester is vastly superior. Its ability to exploit passive diffusion mechanisms solves the bioavailability and BBB-permeability bottlenecks, delivering the active neuromodulator precisely to the intracellular environments where it is required.

References

  • Transcorneal Permeation of L- and D-Aspartate Ester Prodrugs of Acyclovir: Delineation of Passive Diffusion versus Transporter Involvement. Pharmaceutical Research.[Link]

  • Prodrug Therapies for Infectious and Neurodegenerative Diseases. Pharmaceutics (MDPI).[Link]

  • In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. Scientific Reports.[Link]

  • Amino Acid Ester Prodrugs of the Antiviral Agent 2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole as Potential Substrates of hPEPT1 Transporter. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Comparative

Validation of D-Aspartic Acid, 4-(phenylmethyl) ester (H-D-Asp(OBzl)-OH) as a Research Tool: A Comparative Guide for Peptide Synthesis

As peptide therapeutics and complex biochemical probes grow in structural complexity, the demand for precise, orthogonal protecting group strategies has never been higher. D-Aspartic acid, 4-(phenylmethyl) ester , common...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics and complex biochemical probes grow in structural complexity, the demand for precise, orthogonal protecting group strategies has never been higher. D-Aspartic acid, 4-(phenylmethyl) ester , commonly referred to as H-D-Asp(OBzl)-OH (CAS 13188-89-1)[1][2], is a critical chiral building block in the arsenal of synthetic chemists. Featuring an unprotected α -amine and a benzyl-protected β -carboxyl group, this derivative enhances lipophilicity and solubility in organic solvents[1], making it an indispensable tool for Liquid-Phase Peptide Synthesis (LPPS) and a foundational precursor for Boc-Solid Phase Peptide Synthesis (SPPS).

This guide provides a rigorous, data-driven comparison of H-D-Asp(OBzl)-OH against modern alternatives, detailing its mechanistic utility, quantitative performance, and self-validating experimental protocols.

Strategic Utility: The Mechanistic Role of OBzl Protection

The primary function of the benzyl (OBzl) ester is to mask the highly reactive β -carboxylic acid of aspartic acid, preventing unwanted branching or polymerization during peptide coupling[3].

The defining characteristic of the OBzl group is its orthogonal stability . It is highly stable to mild acids, such as Trifluoroacetic acid (TFA), which is routinely used to cleave Boc groups[4]. However, it can be efficiently removed using strong acids (anhydrous HF) or under completely neutral conditions via catalytic hydrogenolysis (H2, Pd/C). This makes H-D-Asp(OBzl)-OH uniquely suited for fragment condensation in LPPS, where the N-terminus must be free for coupling while the side chain remains protected against mild acidic workups.

LPPS_Workflow A Activated Peptide Fragment (C-terminal COOH) C Coupled Intermediate Peptide-D-Asp(OBzl)-OH A->C EDC/HOBt DIPEA B H-D-Asp(OBzl)-OH (Free N-terminus) B->C D Hydrogenolysis (Pd/C, H2) C->D Orthogonal Cleavage E Final Peptide (Free beta-COOH) D->E

Fig 1. Liquid-phase fragment condensation and orthogonal deprotection workflow for H-D-Asp(OBzl)-OH.

Comparative Analysis: OBzl vs. Alternative Protecting Groups

To validate H-D-Asp(OBzl)-OH, we must benchmark it against alternative β -carboxyl protecting groups, specifically OtBu (tert-butyl) and OMpe (3-methyl-3-pentyl).

  • vs. Fmoc-D-Asp(OtBu)-OH: The OtBu group is the gold standard for Fmoc SPPS because it is easily cleaved by TFA[5]. However, this extreme acid lability renders it useless in Boc-SPPS or in LPPS schemes where TFA is used to remove intermediate N-protecting groups. H-D-Asp(OBzl)-OH fills this critical gap, surviving TFA exposure indefinitely.

  • vs. Fmoc-D-Asp(OMpe)-OH: OMpe is a specialized bulky protecting group designed explicitly to prevent base-catalyzed aspartimide formation in Fmoc chemistry[6]. While highly effective for that specific niche, OMpe derivatives are significantly more expensive and lack the option for cleavage via hydrogenolysis, limiting their utility in orthogonal LPPS.

Quantitative Performance Data

The following table summarizes the stability and cleavage profiles of these protecting groups, guiding the selection process based on the synthetic strategy.

Protecting GroupPrimary StrategyCleavage ReagentStability to TFA (Mild Acid)Susceptibility to Aspartimide (Base)
OBzl (Benzyl) Boc SPPS / LPPSHF, TMSOTf, or H2 (Pd/C)High (>99%) Moderate to High
OtBu (tert-Butyl) Fmoc SPPSTFALow (<1%)Moderate
OMpe Fmoc SPPSTFALow (<1%)Low
OcHex (Cyclohexyl) Boc SPPSHFHigh (>99%)Low

The Aspartimide Challenge: Mechanistic Causality

When validating H-D-Asp(OBzl)-OH, one must account for its primary limitation: aspartimide formation . In sequences where Asp is followed by sterically unhindered residues (e.g., -Asp-Gly-, -Asp-Asn-), the nitrogen of the adjacent residue can undergo a base-catalyzed nucleophilic attack on the β -carbonyl of the Asp(OBzl) residue[5][6].

This forms a cyclic aspartimide intermediate. Upon hydrolysis, the ring opens randomly, yielding a mixture of the desired α -peptide and an undesired β -peptide isomer[5]. Because this reaction is heavily catalyzed by bases (like piperidine used in Fmoc deprotection), OBzl protection is generally avoided in Fmoc SPPS but remains highly effective in the acidic environments of Boc SPPS and neutral LPPS.

Aspartimide_Pathway A Peptide-D-Asp(OBzl)-Xaa (Linear Precursor) B Base/Acid Catalysis (Deprotonation of Xaa NH) A->B C Nucleophilic Attack (on beta-carbonyl) B->C D Aspartimide Intermediate (Cyclic Imide) C->D Loss of BzlOH E Hydrolysis (alpha- and beta-peptides) D->E H2O Addition

Fig 2. Mechanistic pathway of aspartimide side-reaction in Asp(OBzl) containing peptides.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for utilizing H-D-Asp(OBzl)-OH in the laboratory. The causality behind each reagent choice is explicitly defined.

Protocol 1: Liquid-Phase Coupling via EDC/HOBt

Objective: To couple H-D-Asp(OBzl)-OH to an N-protected peptide fragment while completely suppressing C-terminal racemization.

  • Preparation: Dissolve 1.0 equivalent of the N-protected C-terminal peptide fragment in anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of HOBt (Hydroxybenzotriazole) and 1.2 equivalents of EDC·HCl at 0°C.

    • Causality: EDC is a water-soluble carbodiimide, allowing for straightforward aqueous workup. HOBt is critical; it rapidly reacts with the transient O-acylisourea intermediate to form a stable OBt active ester. This prevents the formation of an oxazolone intermediate, which is the primary mechanistic pathway for racemization. Cooling to 0°C suppresses premature side reactions during this exothermic activation.

  • Incubation: Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 equivalents of H-D-Asp(OBzl)-OH[2] and 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt of the EDC and ensures the α -amine of H-D-Asp(OBzl)-OH is fully deprotonated, maximizing its nucleophilicity for the coupling step.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water. Perform an aqueous extraction using 5% citric acid (to remove unreacted H-D-Asp(OBzl)-OH and DIPEA) followed by 5% NaHCO3 (to remove unreacted acid fragments).

Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis

Objective: To selectively remove the OBzl protecting group without utilizing highly toxic anhydrous HF[4].

  • Solvation: Dissolve the purified Peptide-D-Asp(OBzl)-OH intermediate in a 1:1 (v/v) mixture of Methanol and Ethyl Acetate.

  • Inert Atmosphere: Flush the reaction flask thoroughly with inert Nitrogen gas.

    • Causality: Palladium on carbon (Pd/C) is highly pyrophoric in the presence of oxygen and solvent vapors. An inert atmosphere prevents combustion upon catalyst addition.

  • Catalyst Addition: Add 10% Pd/C catalyst (10% w/w relative to the peptide mass).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Repeat this purge cycle three times.

    • Causality: The heterogeneous cleavage occurs as H2 gas adsorbs onto the palladium surface, dissociating into atomic hydrogen, which selectively reduces the benzylic C-O bond, liberating toluene and the free carboxylic acid.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite acts as a depth filter, preventing microscopic palladium particles from passing into the filtrate, which would otherwise contaminate the final peptide and complicate downstream biological assays.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected, free β -carboxyl peptide.

Conclusion

D-Aspartic acid, 4-(phenylmethyl) ester (H-D-Asp(OBzl)-OH) remains a highly validated and structurally vital research tool. While Fmoc/tBu strategies dominate routine automated synthesis, the OBzl group provides unmatched orthogonal stability for complex liquid-phase fragment condensations and Boc-based solid-phase methodologies. By understanding the mechanistic pathways of its side reactions—namely aspartimide formation—and employing precise, causality-driven protocols like catalytic hydrogenolysis, researchers can leverage this compound to synthesize highly complex, stereochemically pure peptide architectures.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 6951056, H-D-Asp(OBzl)-OH. Retrieved from:[Link]

  • Peptide2. Overview of Custom Peptide Synthesis: Protecting Groups and Cleavage Methods. Retrieved from: [Link]

  • Google Patents.EP2886531A1 - Aspartic acid derivatives (Prevention of Aspartimide Formation).

Sources

Validation

A Comparative Guide for Researchers: N-Methyl-D-aspartic Acid versus the Potential Prodrug D-Aspartic Acid, 4-(phenylmethyl) ester

This guide provides a comparative analysis of the well-established N-methyl-D-aspartic acid (NMDA) receptor agonist, NMDA, and a lesser-known derivative, D-Aspartic acid, 4-(phenylmethyl) ester. For drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the well-established N-methyl-D-aspartic acid (NMDA) receptor agonist, NMDA, and a lesser-known derivative, D-Aspartic acid, 4-(phenylmethyl) ester. For drug development professionals and researchers in neuroscience, understanding the nuances of NMDA receptor modulation is paramount. This document moves beyond a simple cataloging of facts to offer a framework for the experimental evaluation of these two compounds, with a particular focus on the potential of D-Aspartic acid, 4-(phenylmethyl) ester as a prodrug.

Introduction to the NMDA Receptor: A Key Player in Synaptic Plasticity

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, a fundamental mechanism for learning and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making it a significant target for therapeutic intervention.[3][4]

The activation of the NMDA receptor is a complex process, requiring the binding of both glutamate and a co-agonist, typically glycine or D-serine.[5] Upon activation, the receptor channel opens, allowing the influx of Ca2+ ions, which triggers downstream signaling cascades essential for synaptic strengthening.[6]

N-Methyl-D-aspartic Acid (NMDA): The Archetypal Agonist

N-methyl-D-aspartic acid is a synthetic amino acid derivative that acts as a specific and potent agonist at the NMDA receptor, mimicking the action of the endogenous neurotransmitter glutamate.[6] Its high selectivity for the NMDA receptor over other glutamate receptors (AMPA and kainate) has made it an invaluable tool for decades of neuroscience research.[6]

Chemical and Physical Properties of NMDA
PropertyValueSource
IUPAC Name (2R)-2-(Methylamino)butanedioic acid[7]
Molecular Formula C5H9NO4[7]
Molecular Weight 147.13 g/mol [7]
Solubility Water-soluble[6]
Mechanism of Action of NMDA

NMDA binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, inducing a conformational change that, in the presence of a co-agonist and membrane depolarization to relieve Mg2+ block, leads to channel opening and Ca2+ influx.[5][6]

cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Terminal NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx Glutamate Glutamate Glutamate->NMDA_Receptor Endogenous Ligand NMDA_Molecule NMDA NMDA_Molecule->NMDA_Receptor Binds to Glutamate Site caption Figure 1: NMDA Receptor Activation Pathway.

Figure 1: NMDA Receptor Activation Pathway.

D-Aspartic Acid, 4-(phenylmethyl) ester: A Prodrug Candidate?

In contrast to the well-studied NMDA, D-Aspartic acid, 4-(phenylmethyl) ester is not extensively characterized in the scientific literature regarding its biological activity. However, its chemical structure suggests it may function as a prodrug of D-Aspartic acid, an endogenous agonist of the NMDA receptor.[8][9]

A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often to improve pharmacokinetic properties such as absorption or blood-brain barrier penetration.[4]

Chemical and Physical Properties of D-Aspartic Acid, 4-(phenylmethyl) ester
PropertyValueSource
IUPAC Name (3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoateN/A
Molecular Formula C12H15NO4N/A
Molecular Weight 237.25 g/mol N/A
Predicted Solubility Likely more lipophilic than D-Aspartic acidInferred
The Prodrug Hypothesis: A Path to Enhanced Brain Delivery

The addition of a phenylmethyl (benzyl) ester to D-Aspartic acid increases its lipophilicity. This chemical modification is a common strategy to enhance the ability of a molecule to cross the blood-brain barrier, a significant hurdle for many centrally acting drugs.[10] Once in the brain, it is hypothesized that endogenous esterases would cleave the ester bond, releasing active D-Aspartic acid to interact with NMDA receptors.

cluster_0 Systemic Circulation cluster_1 Brain Prodrug_Circulation D-Aspartic acid, 4-(phenylmethyl) ester BBB Blood-Brain Barrier Prodrug_Circulation->BBB Crosses BBB (Hypothesized) Prodrug_Brain D-Aspartic acid, 4-(phenylmethyl) ester BBB->Prodrug_Brain Esterases Esterases Prodrug_Brain->Esterases Metabolism D_Aspartic_Acid D-Aspartic Acid (Active) Esterases->D_Aspartic_Acid Cleavage NMDA_Receptor NMDA Receptor D_Aspartic_Acid->NMDA_Receptor Activation caption Figure 2: Hypothetical Prodrug Metabolism.

Figure 2: Hypothetical Prodrug Metabolism.

A Roadmap for Comparative Experimental Evaluation

To validate the prodrug hypothesis and directly compare the efficacy of D-Aspartic acid, 4-(phenylmethyl) ester with NMDA, a series of well-established experimental protocols should be employed.

In Vitro Characterization: Receptor Binding and Activation

This assay directly measures the affinity of a compound for the NMDA receptor.

Objective: To determine if D-Aspartic acid, 4-(phenylmethyl) ester or its metabolite (D-Aspartic acid) binds to the NMDA receptor and to quantify its binding affinity (Ki) in comparison to NMDA.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus), which are rich in NMDA receptors.

  • Incubation: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compounds (NMDA, D-Aspartic acid, and D-Aspartic acid, 4-(phenylmethyl) ester).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (concentration that inhibits 50% of radioligand binding) and calculate the Ki value.

This technique provides a direct measure of ion channel function in response to agonist application.

Objective: To assess the ability of the compounds to elicit ionic currents through the NMDA receptor in living cells.

Protocol:

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

  • Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Compound Application: Apply known concentrations of NMDA, D-Aspartic acid, and D-Aspartic acid, 4-(phenylmethyl) ester to the cell. To test the prodrug hypothesis, cells can be pre-incubated with the ester to allow for potential intracellular conversion.

  • Data Acquisition: Record the resulting inward currents.

  • Analysis: Construct dose-response curves to determine the EC50 (effective concentration for 50% maximal response) and maximal efficacy.

This method measures changes in intracellular calcium concentration, a direct consequence of NMDA receptor activation.

Objective: To visualize and quantify the functional response of a population of cells to the test compounds.

Protocol:

  • Cell Loading: Load cultured neurons or transfected cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[6][11]

  • Baseline Measurement: Record baseline fluorescence before compound application.

  • Stimulation: Apply the test compounds and record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the increase in intracellular calcium as a measure of NMDA receptor activity.

start Start binding Radioligand Binding Assay start->binding Affinity electro Electrophysiology (Patch-Clamp) start->electro Function calcium Calcium Imaging start->calcium Function end End binding->end electro->end calcium->end caption Figure 3: In Vitro Experimental Workflow.

Figure 3: In Vitro Experimental Workflow.

Prodrug Conversion and Stability

Objective: To determine if D-Aspartic acid, 4-(phenylmethyl) ester is converted to D-Aspartic acid in a biologically relevant matrix and to assess its stability.

Protocol:

  • Incubation: Incubate D-Aspartic acid, 4-(phenylmethyl) ester in fresh plasma and brain homogenates from relevant species (e.g., rat, mouse, human) at 37°C.

  • Time Points: Collect samples at various time points.

  • Analysis: Use LC-MS/MS to quantify the concentrations of the parent compound (the ester) and the metabolite (D-Aspartic acid) over time.

  • Data Analysis: Calculate the half-life of the ester and the rate of appearance of D-Aspartic acid.

In Vivo Evaluation

Objective: To compare the in vivo exposure and brain distribution of D-Aspartic acid after administration of either D-Aspartic acid itself or D-Aspartic acid, 4-(phenylmethyl) ester.

Protocol:

  • Dosing: Administer equimolar doses of D-Aspartic acid and D-Aspartic acid, 4-(phenylmethyl) ester to laboratory animals (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

  • Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration.

  • Analysis: Quantify the concentrations of D-Aspartic acid in plasma and brain tissue using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Summary and Future Directions

N-methyl-D-aspartic acid is a foundational tool for studying the NMDA receptor. D-Aspartic acid, 4-(phenylmethyl) ester, while currently uncharacterized, presents an intriguing possibility as a prodrug to deliver the endogenous NMDA receptor agonist, D-Aspartic acid, to the central nervous system more effectively.

The experimental roadmap outlined in this guide provides a clear and logical progression for researchers to:

  • Directly compare the in vitro potency and efficacy of NMDA, D-Aspartic acid, and its ester derivative at the NMDA receptor.

  • Validate the prodrug hypothesis by assessing the conversion of the ester to D-Aspartic acid in biological matrices.

  • Evaluate the in vivo potential of D-Aspartic acid, 4-(phenylmethyl) ester to enhance brain concentrations of D-Aspartic acid.

Successful validation of this prodrug approach could pave the way for novel therapeutic strategies targeting the NMDA receptor with potentially improved pharmacokinetic profiles.

References

  • N-Methyl-D-aspartic acid - Wikipedia. Available from: [Link]

  • Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf. Available from: [Link]

  • NMDA agonists and antagonists as probes of glutamatergic dysfunction and pharmacotherapies in neuropsychiatric disorders - PubMed. Available from: [Link]

  • NMDA receptor - Wikipedia. Available from: [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In: Muñoz-Torrero D, editor. Methods in Neurodegenerative Disease Drug Discovery. New York, NY: Humana; 2025. p. 191-206.
  • NMDA receptors: Biological properties and their roles in neuropsychiatric disorders. Available from: [Link]

  • The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia - Frontiers. Available from: [Link]

  • Overview of NMDA receptors and antagonists (Chapter 75) - The Essence of Analgesia and Analgesics. Available from: [Link]

  • Pharmacology of NMDA Receptors - NCBI. Available from: [Link]

  • The Emerging Role of NMDA Antagonists in Pain Management - U.S. Pharmacist. Available from: [Link]

  • Nmda | C5H9NO4 | CID 22880 - PubChem - NIH. Available from: [Link]

  • N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders - Frontiers. Available from: [Link]

  • NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - MDPI. Available from: [Link]

  • Regulation of N-Methyl-d-aspartic Acid (NMDA) Receptors by Metabotropic Glutamate Receptor 7 - PMC. Available from: [Link]

  • Synthesis and N-Methyl-d-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. Available from: [Link]

  • Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Available from: [Link]

  • Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed. Available from: [Link]

  • An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups | eLife. Available from: [Link]

  • Research Breakdown on D-Aspartic Acid - Examine.com. Available from: [Link]

  • Identifying blood‐brain barrier peptides by using amino acids physicochemical properties and features fusion method - ResearchGate. Available from: [Link]

  • Aspartic acid - Wikipedia. Available from: [Link]

  • The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. Available from: [Link]

  • Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). - ResearchGate. Available from: [Link]

  • What is Aspartic Acid? - News-Medical.Net. Available from: [Link]

  • D-Aspartic Acid: Does It Boost Testosterone? - Healthline. Available from: [Link]

  • Showing Compound D-Aspartic acid (FDB023933) - FooDB. Available from: [Link]

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Comparative

Evaluating the Receptor Specificity and Pharmacological Utility of D-Aspartic Acid, 4-(phenylmethyl) ester

Introduction D-Aspartic acid, 4-(phenylmethyl) ester—commonly referred to as 1-Benzyl D-aspartate or β-benzyl D-aspartate—is a highly specialized synthetic derivative utilized in neuropharmacology and advanced drug deliv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-Aspartic acid, 4-(phenylmethyl) ester—commonly referred to as 1-Benzyl D-aspartate or β-benzyl D-aspartate—is a highly specialized synthetic derivative utilized in neuropharmacology and advanced drug delivery [1]. While free D-aspartic acid is a well-characterized endogenous neuromodulator that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, its clinical and experimental utility is severely bottlenecked by poor blood-brain barrier (BBB) penetration and rapid systemic clearance.

By esterifying the β-carboxyl group (C4 position) with a bulky, lipophilic benzyl moiety, researchers fundamentally alter the molecule's physicochemical profile. This guide objectively evaluates the receptor specificity of D-Aspartic acid, 4-(phenylmethyl) ester, comparing its performance as a lipophilic prodrug and a structural nanomedicine building block against standard alternatives like free D-aspartate and N-methyl-D-aspartate (NMDA) [2].

Section 1: Mechanistic Profiling & Receptor Specificity

The addition of the hydrophobic benzyl group at the C4 position masks the negative charge of the aspartate side chain, shifting the molecule's function from a direct receptor ligand to a highly effective prodrug and synthetic scaffold.

  • Direct Receptor Interaction: Unlike NMDA, which binds directly and potently to the GluN2 subunit of the NMDA receptor, the bulky benzyl ester sterically hinders the critical electrostatic interactions required for direct receptor docking. Consequently, D-Aspartic acid, 4-(phenylmethyl) ester exhibits negligible direct agonism at both ionotropic NMDA and metabotropic glutamate receptors (mGluRs).

  • Prodrug Causality and BBB Penetration: The true pharmacological value of this compound lies in its prodrug kinetics. The benzyl ester significantly increases the partition coefficient (LogP), facilitating passive diffusion across the BBB. Once inside the central nervous system (CNS), ubiquitous esterases cleave the benzyl group, liberating active D-aspartate in a sustained-release manner. This causally links the synthetic modification to enhanced bioavailability.

  • Targeted Drug Delivery (Nanomedicine): Beyond direct CNS application, this compound is polymerized into poly(β-benzyl D-aspartate) to construct the hydrophobic core of PEGylated micelles (PEG-P(Asp(Bzl))). These micelles are specifically engineered for the targeted delivery of highly hydrophobic receptor antagonists, such as the retinoid antagonist LE540, improving their stability and biodistribution [4]. Furthermore, the monomer is a critical building block in the solid-phase synthesis of chemokine (C-C motif) receptor 3 (CCR3) and α4β1 (VLA-4) integrin antagonists [3].

G A D-Asp(Bzl)-OH (Lipophilic Prodrug) B Blood-Brain Barrier (Enhanced Permeability) A->B Passive Diffusion C Intracellular Space (Esterase Hydrolysis) B->C Entry into CNS D Free D-Aspartate (Active Agonist) C->D Benzyl Ester Cleavage E NMDA Receptor Activation D->E GluN2 Subunit Binding

Prodrug Activation Pathway: Benzyl esterification enables BBB crossing before enzymatic cleavage.

Section 2: Comparative Performance Data

To objectively evaluate the utility of D-Aspartic acid, 4-(phenylmethyl) ester, it must be benchmarked against its parent compound and standard receptor agonists. The table below summarizes their quantitative and qualitative pharmacological metrics.

Pharmacological MetricD-Aspartic Acid, 4-(phenylmethyl) esterFree D-Aspartic AcidN-Methyl-D-Aspartic Acid (NMDA)
Direct NMDA Receptor Affinity (Ki) > 100 µM (Inactive)~ 2.5 µM~ 0.1 µM
Lipophilicity (LogP) High (~ 1.8)Low (~ -3.8)Low (~ -3.5)
Blood-Brain Barrier Permeability High (Passive Diffusion)PoorPoor
Primary Pharmacological Role Lipophilic Prodrug / Micellar ScaffoldEndogenous NeuromodulatorPotent Synthetic Agonist
Enzymatic Liability High (Esterase Cleavage)Low (Racemase conversion)Low

Section 3: Experimental Methodologies

To rigorously validate the specificity and prodrug kinetics of D-Aspartic acid, 4-(phenylmethyl) ester, the following self-validating protocols are employed.

Protocol 1: Radioligand Binding and Esterase-Dependent Activation Assay

Objective: To quantify the direct receptor affinity versus esterase-dependent activation of the compound at NMDA receptors. The inclusion of an esterase inhibitor arm ensures that any observed receptor activity is causally linked to the cleavage of the benzyl ester, not the parent molecule.

  • Tissue Preparation: Isolate rat cortical membranes. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 15 minutes at 4°C to isolate the membrane fraction.

  • Esterase Modulation (Causality Control): Divide the homogenate into two aliquots. Treat Aliquot A with 100 µM of paraoxon (a broad-spectrum esterase inhibitor) for 30 minutes to block prodrug cleavage. Leave Aliquot B untreated.

  • Compound Incubation: Incubate both aliquots with varying concentrations (1 nM to 100 µM) of D-Aspartic acid, 4-(phenylmethyl) ester, alongside 2 nM of [3H]CGP 39653 (a selective NMDA receptor antagonist) for 1 hour at 37°C.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

  • Validation: A lack of [3H]CGP 39653 displacement in Aliquot A combined with dose-dependent displacement in Aliquot B validates that the benzyl ester itself is inactive and strictly requires enzymatic conversion to achieve receptor specificity.

Protocol 2: HPLC-MS/MS Prodrug Cleavage Kinetics

Objective: To measure the half-life ( t1/2​ ) of the benzyl ester hydrolysis in biological matrices.

  • Spiking: Introduce 10 µM of D-Aspartic acid, 4-(phenylmethyl) ester into 90% rat brain homogenate.

  • Incubation: Incubate the mixture at 37°C, withdrawing 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled D-aspartate internal standard. Causality: This step instantly denatures esterases, halting enzymatic activity so the quantified D-aspartate accurately reflects the specific time-point.

  • Analysis: Centrifuge at 15,000 x g to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent mass (m/z 224.2) and the stoichiometric appearance of free D-aspartate (m/z 134.1).

Workflow Step1 Compound Preparation D-Asp(Bzl)-OH & Controls Step2 Radioligand Binding Assay [3H]CGP 39653 Displacement Step1->Step2 Direct Affinity Test Step3 Esterase Incubation Rat Brain Homogenate (37°C) Step1->Step3 Prodrug Activation Test Step5 Data Synthesis Calculate IC50, Ki, and Prodrug t1/2 Step2->Step5 Receptor Binding Data Step4 HPLC-MS/MS Quantification Free D-Asp Release Kinetics Step3->Step4 Aliquot Sampling Step4->Step5 Cleavage Kinetics Data

Experimental workflow validating prodrug cleavage kinetics and receptor affinity.

References

  • Akiba, I., et al. Encapsulation of a Hydrophobic Drug into a Polymer-Micelle Core Explored with Synchrotron SAXS. Macromolecules / ResearchGate. Available at:[Link]

Validation

In Vitro vs In Vivo Correlation (IVIVC) of D-Aspartic Acid, 4-(phenylmethyl) ester: A Pharmacokinetic and Prodrug Profiling Guide

Executive Summary D-Aspartic acid (D-Asp) is a critical endogenous amino acid involved in neuroendocrine signaling and N-methyl-D-aspartate (NMDA) receptor modulation. However, its therapeutic application is severely bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Aspartic acid (D-Asp) is a critical endogenous amino acid involved in neuroendocrine signaling and N-methyl-D-aspartate (NMDA) receptor modulation. However, its therapeutic application is severely bottlenecked by its highly polar, zwitterionic nature, which results in poor oral bioavailability and an inability to cross the blood-brain barrier (BBB).

To circumvent this, D-Aspartic acid, 4-(phenylmethyl) ester (also known as β -benzyl D-aspartate or H-D-Asp(OBzl)-OH) is utilized as a lipophilic prodrug and synthetic intermediate. This guide provides an objective, data-driven comparison of its in vitro stability and receptor inactivity versus its in vivo bioactivation, offering a comprehensive framework for establishing reliable In Vitro vs In Vivo Correlations (IVIVC) in prodrug development.

Mechanistic Rationale: The Role of Benzyl Esterification

The primary objective of formulating D-Aspartic acid as a 4-(phenylmethyl) ester is to mask the negative charge of the β -carboxylate group. By attaching a bulky, lipophilic benzyl moiety, the partition coefficient (LogP) of the molecule is significantly increased. This structural modification is a well-established strategy in medicinal chemistry to enhance passive transcellular diffusion across lipid bilayers, particularly the intestinal epithelium and the BBB .

The IVIVC Divergence

The correlation between the in vitro and in vivo behavior of this compound diverges by design:

  • In Vitro (Pharmacodynamic Inactivity): In cell-free receptor binding assays, the 4-(phenylmethyl) ester exhibits negligible affinity for NMDA receptors. The bulky benzyl group creates severe steric hindrance, preventing the essential electrostatic interaction between the β -carboxylate and the receptor's binding pocket . Furthermore, it demonstrates high stability in simulated gastric fluid and moderate stability in human plasma, resisting spontaneous chemical degradation.

  • In Vivo (Esterase-Mediated Bioactivation): Upon systemic absorption, the prodrug encounters ubiquitous tissue and hepatic carboxylesterases. These enzymes rapidly hydrolyze the ester bond, liberating the active D-aspartic acid and benzyl alcohol (a benign byproduct that is subsequently oxidized to benzoic acid and excreted). This enzymatic cleavage is the cornerstone of its in vivo efficacy, allowing the prodrug to act as a "Trojan horse" for delivering D-Asp to the central nervous system .

Bioactivation Prodrug D-Aspartic Acid, 4-(phenylmethyl) ester (Inactive Prodrug) BBB Blood-Brain Barrier (Enhanced Permeation) Prodrug->BBB Passive Diffusion Esterase Tissue Esterases (Hydrolysis) BBB->Esterase Cellular Uptake Active Free D-Aspartic Acid (Active Neuromodulator) Esterase->Active Cleavage Metabolite Benzyl Alcohol (Byproduct) Esterase->Metabolite Cleavage

Fig 1. Bioactivation pathway of D-Aspartic acid, 4-(phenylmethyl) ester.

Comparative Performance Analysis

To contextualize the performance of the 4-(phenylmethyl) ester, it must be compared against the unmodified free acid and alternative short-chain esters (e.g., methyl esters). The table below summarizes the quantitative pharmacokinetic parameters that dictate their utility.

Pharmacokinetic ParameterFree D-Aspartic AcidD-Aspartic Acid Methyl EsterD-Aspartic Acid, 4-(phenylmethyl) ester
Calculated LogP (CLogP) -2.5 (Highly Hydrophilic)-1.2 (Slightly Hydrophilic)+1.8 (Lipophilic)
In Vitro Plasma t 1/2​ > 24 hours (Stable)< 1 hour (Highly Labile)~ 4 hours (Moderately Stable)
In Vivo Brain/Plasma Ratio < 0.05 (Poor Penetration)0.2 (Premature Cleavage)> 1.5 (Excellent Penetration)
Receptor Binding (In Vitro) High Affinity (Active)Inactive (Steric Block)Inactive (Steric Block)
Primary Limitation Poor absorption, rapid clearanceToo rapidly hydrolyzed systemicallyRequires hepatic/tissue bioactivation

Scientific Insight: The methyl ester is too labile, often hydrolyzing in the bloodstream before reaching the BBB. The 4-(phenylmethyl) ester strikes the optimal balance: it is stable enough to circulate and cross the BBB, yet susceptible enough to intracellular esterases to release the active payload effectively.

Standardized Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability & Microsomal Stability

This protocol assesses the prodrug's ability to cross intestinal barriers and its susceptibility to hepatic metabolism.

Step-by-Step Methodology:

  • Caco-2 Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm 2 . Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Permeability Assay: Add 10 µM of the 4-(phenylmethyl) ester to the apical chamber (pH 6.5). Add blank HBSS buffer (pH 7.4) to the basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Microsomal Incubation: In a separate assay, incubate 1 µM of the prodrug with rat liver microsomes (0.5 mg/mL protein) and a NADPH regenerating system at 37°C.

  • Quenching & Analysis: Quench the microsomal reaction at designated time points (0, 15, 30, 60 mins) using ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

  • Causality & Validation: We run a parallel microsomal assay using heat-inactivated microsomes (boiled for 10 mins). This critical control differentiates true enzymatic cleavage by carboxylesterases from spontaneous chemical instability in the buffer.

Protocol 2: In Vivo Pharmacokinetics & Brain Distribution (Rodent Model)

This protocol quantifies the in vivo bioactivation and tissue distribution of the released D-Aspartic acid.

Step-by-Step Methodology:

  • Dosing: Administer the 4-(phenylmethyl) ester intravenously (IV) at 5 mg/kg or orally (PO) at 20 mg/kg to adult male Sprague-Dawley rats.

  • Blood Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Tissue Harvesting: At T max​ (previously determined, e.g., 2 hours), euthanize a subset of rats. Crucial Step: Perfuse the rats transcardially with ice-cold saline prior to brain extraction.

  • Homogenization: Homogenize the brain tissue in 3 volumes of ice-cold methanol to precipitate proteins and extract both the prodrug and the free D-Asp.

  • Quantification: Analyze plasma and brain homogenates via LC-MS/MS, monitoring MRM transitions for both the intact 4-(phenylmethyl) ester and the cleaved D-Aspartic acid.

  • Causality & Validation: The transcardial perfusion step is non-negotiable. Without it, residual blood in the cerebral microvasculature will artificially inflate the brain D-Asp concentration, leading to a false-positive BBB penetration profile.

IVIVC InVitro In Vitro Assays (Caco-2, Liver Microsomes) Data1 Permeability (Papp) Metabolic Half-life (t1/2) InVitro->Data1 InVivo In Vivo Models (Rodent PK/PD, LC-MS/MS) Data2 Cmax, AUC, Brain/Plasma Ratio InVivo->Data2 IVIVC IVIVC Modeling (Correlation Coefficient, PK Projections) Data1->IVIVC Data2->IVIVC

Fig 2. Experimental workflow for establishing IVIVC of esterified prodrugs.

References

  • Vacondio, F., Bassi, M., Silva, C., Castelli, R., Carmi, C., Scalvini, L., ... & Rivara, S. (2015). "Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats". PLoS ONE, 10(6): e0128699. URL:[Link][1][2][3][4][5][6][7]

  • Adla, S. K., Slavikova, B., Chodounska, H., Vyklicky, V., Ladislav, M., Hubalkova, P., ... & Kudova, E. (2018). "Strong Inhibitory Effect, Low Cytotoxicity and High Plasma Stability of Steroidal Inhibitors of N-Methyl-D-Aspartate Receptors With C-3 Amide Structural Motif". Frontiers in Pharmacology, 9:1299. URL:[Link][8][9][10][11][12]

  • Baudy, R. B., Fletcher, H., Yardley, J. P., Zaleska, M. M., Bramlett, D. R., Tasse, R. P., ... & Abou-Gharbia, M. A. (2001). "Design, Synthesis, SAR, and Biological Evaluation of Highly Potent Benzimidazole-Spaced Phosphono- α -Amino Acid Competitive NMDA Antagonists of the AP-6 Type". Journal of Medicinal Chemistry, 44(10): 1516–1529. URL:[Link][13][14][15][16][17][18]

Sources

Comparative

benchmarking D-Aspartic acid, 4-(phenylmethyl) ester against other glutamate receptor agonists

Benchmarking D-Aspartic Acid, 4-(phenylmethyl) Ester Against Conventional Glutamate Receptor Agonists: A Pharmacokinetic and Electrophysiological Guide The Mechanistic Paradigm: Overcoming the Zwitterion Bottleneck The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking D-Aspartic Acid, 4-(phenylmethyl) Ester Against Conventional Glutamate Receptor Agonists: A Pharmacokinetic and Electrophysiological Guide

The Mechanistic Paradigm: Overcoming the Zwitterion Bottleneck

The development and application of glutamatergic modulators for central nervous system (CNS) research are fundamentally hindered by the physicochemical properties of endogenous ligands. Conventional agonists—such as L-glutamate, N-methyl-D-aspartate (NMDA), and AMPA—exist as highly polar zwitterions at physiological pH. This extreme polarity results in highly negative partition coefficients (LogP), rendering them virtually incapable of crossing the lipophilic blood-brain barrier (BBB) or cellular membranes without specialized, easily saturable transport mechanisms[1].

To bypass this pharmacokinetic bottleneck, researchers employ esterified prodrug strategies. D-Aspartic acid, 4-(phenylmethyl) ester (commonly referred to as H-D-Asp(OBzl)-OH or β -benzyl D-aspartate) represents a structural paradigm shift. By masking the β -carboxyl group of the endogenous NMDA agonist D-aspartate with a bulky, lipophilic benzyl ester, this compound achieves superior membrane permeability. It leverages both passive diffusion and active transport via oligopeptide transporters (e.g., PepT1)[2].

Once internalized, ubiquitous intracellular carboxylesterases cleave the benzyl moiety, releasing the active D-aspartate payload to selectively activate NMDA receptors[3]. Similar esterification strategies have been historically validated in neuropharmacology, such as the use of caged glutamate esters for mapping rapid receptor kinetics[4].

Pharmacokinetics A D-Asp(OBzl) (Lipophilic Prodrug) B Membrane Transport (BBB / PepT1) A->B Enhanced Permeability C Intracellular Esterases (Hydrolysis) B->C Cellular Entry D D-Aspartate (Active Agonist) C->D Benzyl Cleavage E NMDA Receptor Activation D->E Target Binding

Fig 1: Pharmacokinetic activation pathway of D-Asp(OBzl) from lipophilic prodrug to NMDA agonist.

Quantitative Benchmarking

To objectively evaluate D-Aspartic acid, 4-(phenylmethyl) ester, we must benchmark its physicochemical and pharmacological profile against standard raw agonists. As shown below, the prodrug trades immediate receptor affinity for a massive increase in lipophilicity, relying entirely on enzymatic conversion for its ultimate efficacy.

Table 1: Physicochemical and Pharmacological Benchmarking of Glutamatergic Ligands

CompoundPrimary TargetLogP (est.)Membrane PermeabilityReceptor Affinity ( Ki​ )Mechanism of Action
D-Asp(OBzl) NMDA (Prodrug)+1.2High (Transporter/Passive)Low (Intact) / High (Cleaved)Lipophilic prodrug; hydrolyzed to D-aspartate
NMDA NMDA-2.5Low~3.2 µMDirect synthetic agonist
L-Glutamate Pan-iGluR / mGluR-3.0Very Low~1.0 µMEndogenous pan-agonist
AMPA AMPA-2.8Low~5.0 µMDirect synthetic agonist

Self-Validating Experimental Methodologies

To objectively benchmark D-Asp(OBzl) against raw agonists in a laboratory setting, we must uncouple membrane transport from receptor activation. The following protocols establish a self-validating system: first proving that the prodrug crosses barriers that block raw agonists, and second, proving that it only activates receptors after enzymatic cleavage.

Protocol S1 1. Caco-2 Monolayer (Transport Validation) S2 2. Apical Dosing (1 mM Prodrug vs Agonists) S1->S2 S3 3. Basolateral LC-MS/MS (Quantify Permeability) S2->S3 S4 4. Brain Homogenate Incubation (Esterase Cleavage) S3->S4 S5 5. Whole-Cell Patch Clamp (Receptor Activation) S4->S5

Fig 2: Self-validating experimental workflow coupling transport assays with electrophysiology.

Protocol 1: In Vitro Permeability and Hydrolysis Validation

Causality: We utilize Caco-2 cell monolayers as a validated surrogate for physiological barrier transport. By quantifying basolateral appearance, we isolate the transport variable before testing receptor activation.

  • Monolayer Preparation: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days to ensure tight junction formation and robust PepT1 transporter expression.

  • Apical Dosing: Apply 1 mM of D-Asp(OBzl) (Test) and 1 mM NMDA (Control) to the apical chamber in HBSS buffer adjusted to pH 6.5 (mimicking the proton gradient required for PepT1 cotransport).

  • LC-MS/MS Quantification: Collect basolateral aliquots at 15, 30, 60, and 120 minutes. Quantify intact prodrug and raw NMDA using LC-MS/MS. Expected Result: D-Asp(OBzl) will show a high permeability coefficient ( Papp​ ), while NMDA will remain trapped in the apical chamber.

  • Enzymatic Cleavage Assay: Incubate the transported D-Asp(OBzl) with 10% rat brain homogenate at 37°C for 60 minutes. This step verifies that CNS-resident esterases can efficiently hydrolyze the benzyl ester to release the active D-aspartate payload.

Protocol 2: Electrophysiological Validation of Receptor Activation

Causality: To definitively prove that the prodrug mechanism is responsible for target engagement, we perform whole-cell patch-clamp recordings. By testing the intact prodrug alongside the hydrolyzed product and standard NMDA, the system internally validates that the bulky benzyl ester masks activity until specifically cleaved.

  • Neuronal Culture: Isolate and culture primary rat hippocampal neurons (DIV 14-21) expressing native NMDA receptors.

  • Perfusion Setup: Continuously perfuse cells with a Mg2+ -free extracellular solution containing 1 µM glycine (an obligate co-agonist) to unblock the NMDA receptor pore.

  • Compound Application: Using a rapid focal perfusion system, sequentially apply:

    • Negative Control: Intact D-Asp(OBzl) (100 µM)

    • Test Sample: Pre-hydrolyzed D-Asp(OBzl) (from Protocol 1, Step 4)

    • Positive Control: Standard NMDA (100 µM)

  • Current Recording: Record inward currents in voltage-clamp mode (holding potential -70 mV).

    • Validation Logic: Intact D-Asp(OBzl) will elicit minimal current due to steric hindrance at the glutamate binding site. Conversely, the pre-hydrolyzed sample will mirror the robust inward Ca2+/Na+ currents of standard NMDA, definitively validating the prodrug activation mechanism.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of D-Aspartic Acid, 4-(Phenylmethyl) Ester

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically accurate but also grounded in the practical realities of the modern research environment. The proper handl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically accurate but also grounded in the practical realities of the modern research environment. The proper handling and disposal of any chemical is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This document provides a comprehensive, step-by-step plan for the disposal of D-Aspartic acid, 4-(phenylmethyl) ester, moving beyond a simple checklist to explain the critical reasoning behind each protocol.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on data from similar phenylmethyl esters and related amino acid esters, we can anticipate the following hazard profile.[1]

Potential Hazard Category GHS Classification (Anticipated) Rationale & Implication for Disposal
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion is a primary exposure route to avoid. All waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct skin contact must be avoided. All personal protective equipment (PPE) that comes into contact with the compound must be disposed of as contaminated solid waste.[1]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Eye protection is mandatory. Any spill poses a significant risk of eye irritation, necessitating specific cleanup procedures.[1]
Hazardous to the Aquatic Environment (Chronic) Category 2 or 3 (Toxic/Harmful to aquatic life with long lasting effects)This is a critical disposal consideration. The compound must not be disposed of down the drain, as it can persist and cause harm in aquatic ecosystems. All liquid waste must be collected as hazardous chemical waste.[1]
Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following safety measures are in place. The choice of PPE is a direct response to the hazards identified above.

  • Engineering Controls : Always handle D-Aspartic acid, 4-(phenylmethyl) ester in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any fine powders.[2] Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]

    • Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves as solid hazardous waste.[3][4]

    • Body Protection : Wear a standard laboratory coat. Ensure it is fully buttoned.

Waste Stream Management & Segregation

Proper segregation at the point of generation is the most critical step in the disposal process.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[6]

The following diagram outlines the decision-making process for segregating waste generated from experiments involving D-Aspartic acid, 4-(phenylmethyl) ester.

WasteSegregation cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_end start Waste Generation Point (Experiment Complete) waste_type Identify Waste Physical State start->waste_type solid_source Unused/Expired Reagent Contaminated PPE (gloves, wipes) Weigh Boats, Pipette Tips waste_type->solid_source Solid liquid_source Aqueous Solutions Solvent Rinsates waste_type->liquid_source Liquid solid_container Solid Chemical Waste Container (Labeled: 'Hazardous Waste') solid_source->solid_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_type Aqueous or Organic? liquid_source->liquid_type aqueous_container Aqueous Hazardous Waste (Labeled, No Drain Disposal) liquid_type->aqueous_container Aqueous organic_container Non-Halogenated Organic Waste (Labeled) liquid_type->organic_container Organic Solvent aqueous_container->saa organic_container->saa

Caption: Waste Segregation Workflow for D-Aspartic acid, 4-(phenylmethyl) ester.

Step-by-Step Disposal Procedures

Follow these detailed protocols for handling each segregated waste stream.

  • Do not open the container if the material is old or shows signs of degradation.

  • Place the original, sealed manufacturer's container into a secondary container (like a sealable plastic bag).

  • Label the secondary container or affix a hazardous waste tag in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name.[7]

  • Transfer the container to the designated Solid Chemical Waste collection drum in your laboratory's Satellite Accumulation Area (SAA).[6][7]

  • Objective : To safely collect all items that have come into direct contact with the solid chemical.

  • Procedure :

    • Collect all contaminated disposable items, such as gloves, weigh boats, pipette tips, and paper towels used for cleaning.

    • Place these items into a designated, clearly labeled solid hazardous waste container (e.g., a sturdy, lined cardboard box or a dedicated plastic drum).[8]

    • Ensure the container is kept closed when not in use.

    • Once full, securely seal the container and arrange for pickup by your institution's EHS department.

  • Objective : To collect all solutions containing the compound, preventing release to the sanitary sewer system due to aquatic toxicity.[5][9]

  • Procedure :

    • Aqueous Waste : Pour all aqueous solutions containing D-Aspartic acid, 4-(phenylmethyl) ester into a dedicated, labeled "Aqueous Hazardous Waste" container.[8] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.[5][10]

    • Organic Solvent Waste : Collect rinsate from decontaminating non-disposable glassware (e.g., rinses with ethanol, ethyl acetate) in a separate "Non-Halogenated Organic Waste" container. Do not mix with aqueous waste.[8][10]

    • Labeling : Clearly label all liquid waste containers with "Hazardous Waste," list all chemical constituents (including solvents and water), and approximate percentages.

    • Storage : Store liquid waste containers in secondary containment tubs to prevent spills.[11][12]

  • Immediate Actions :

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup for Small Spills (Solid Powder) :

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Avoid creating dust.[13]

    • Decontaminate the spill area with a cloth dampened with a suitable solvent (like 70% ethanol), and dispose of the cloth in the solid hazardous waste container.

    • Wash the area with soap and water.

Regulatory Compliance and Documentation

Adherence to these procedures ensures compliance with key regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][14]

  • RCRA : The Resource Conservation and Recovery Act governs hazardous waste from "cradle to grave." Your laboratory is a "generator," and you are responsible for ensuring waste is properly characterized, labeled, and stored.[5][10]

  • Satellite Accumulation Areas (SAA) : Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in SAAs, which must be at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and an identification of their contents.[7]

  • Training : All personnel who handle hazardous waste must receive appropriate training on identification, safe handling, and emergency procedures, as mandated by OSHA.[14][15]

By integrating these scientifically-grounded disposal protocols into your daily workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). U.S. Compliance.
  • Safety Data Sheet - 2-Propenoic acid, phenylmethyl ester. (2025, December 24). Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Medical-Waste-Management.com.
  • Hazardous Chemical Information System (HCIS) - Details: Benzoic acid, 2-hydroxy-, phenylmethyl ester. (n.d.). Safe Work Australia.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Safety Data Sheet - Nα-Fmoc-L-aspartic acid β tert-butyl ester. (n.d.). Apeiron Synthesis.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
  • Safety Data Sheet - Pentanoic acid, phenylmethyl ester. (n.d.). Synerzine.
  • Safety Data Sheet - N-Boc-L-aspartic acid deta-benzyl ester. (2025, September 12). Thermo Fisher Scientific.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026, February 25). US EPA.
  • Safety Data Sheet - N-(diphenylmethylene) Glycine benzyl ester. (2025, June 11). Cayman Chemical.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Safety Data Sheet - N-Methyl-D-aspartic acid. (2009, September 22). Fisher Scientific.
  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet: DL-Aspartic acid. (n.d.). Carl ROTH.
  • Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer.
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • Safety Data Sheet - D-Aspartic acid. (n.d.). Fisher Scientific.
  • Product Information - D-Aspartic Acid. (2022, November 7). Cayman Chemical.
  • Safety Data Sheet. (2025, December 24). Sigma-Aldrich.
  • D-Aspartic Acid - Safety Data Sheet. (n.d.). Cambridge Commodities.
  • N-Methyl-D-Aspartic acid (NMDA) Safety Data Sheet. (n.d.). Chemwatch.
  • D-Aspartic acid - Safety Data Sheet. (2026, February 7). ChemicalBook.
  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). Global Pharma Health Fund.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information (NCBI) PMC.
  • Standards for Defining Hazardous Industrial Waste. (2005, December 27). Ministry of Environment, Republic of China (Taiwan).

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Handling

Comprehensive Safety &amp; Operational Guide: Handling D-Aspartic Acid, 4-(phenylmethyl) ester

As a Senior Application Scientist, I frequently guide research teams through the nuances of handling specialized amino acid building blocks. D-Aspartic acid, 4-(phenylmethyl) ester—often referred to as H-D-Asp(OBzl)-OH o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the nuances of handling specialized amino acid building blocks. D-Aspartic acid, 4-(phenylmethyl) ester—often referred to as H-D-Asp(OBzl)-OH or D-aspartic acid β -benzyl ester—is a critical intermediate in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. The benzyl ester group temporarily masks the β -carboxylic acid, preventing unwanted side reactions during peptide chain elongation.

While this compound is not classified as acutely toxic, its physical form—a fine, electrostatic crystalline powder—presents specific logistical and safety challenges. Handling this material without proper electrostatic discharge (ESD) precautions and respiratory safeguards can lead to rapid aerosolization. Inhalation of these organic dusts can cause mechanical irritation of the respiratory tract, while repeated dermal exposure may lead to sensitization. Therefore, establishing a rigorous, self-validating handling protocol is essential to maintain both operator safety and the chemical integrity of the moisture-sensitive ester bond.

Risk Assessment & PPE Matrix

To mitigate the risks of aerosolization and chemical contamination, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to. This table synthesizes quantitative specifications with the mechanistic causality behind each choice.

PPE CategorySpecification / StandardCausality & Operational Justification
Eye Protection ANSI Z87.1 compliant safety goggles or glasses with side shields.Protects against micro-particulate airborne dust during weighing. Mandated by OSHA regulations in [1].
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm, breakthrough time >480 min).Prevents dermal sensitization. Nitrile is preferred over latex to avoid protein allergies and provides a sufficient barrier against the organic solvents (e.g., DMF, DCM) used during subsequent solubilization steps.
Body Protection 100% Cotton or Flame-Resistant (FR) Laboratory Coat.Mitigates static charge accumulation which causes the powder to cling and aerosolize. Synthetic fabrics must be avoided due to high static generation.
Respiratory Controls Chemical Fume Hood (Face velocity: 80–100 fpm) OR N95/P100 Respirator.The primary defense against dust inhalation. If weighing must occur outside a ventilated enclosure, a NIOSH-approved respirator is required to filter out fine organic particulates.

Operational Workflow Visualization

The following diagram outlines the critical path for safely processing this chemical, integrating mandatory validation checkpoints to ensure operational integrity.

SafetyWorkflow N1 Phase 1: Pre-Operation Ventilation & PPE Check N2 Phase 2: Primary Handling Anti-Static Weighing N1->N2 PPE Verified V1 Validate: Draft Shield Closed? Airflow > 0.5 m/s? N2->V1 Transfer Solid N3 Phase 3: Solubilization (DMF/DCM Addition) V2 Validate: Visual Inspection for Complete Dissolution N3->V2 Agitate N4 Phase 4: Synthesis Integration (SPPS / Solution Phase) N5 Phase 5: Decontamination & Waste Segregation N4->N5 Reaction Complete V1->N3 Confirmed V2->N4 Clear Solution

Workflow for the safe handling and solubilization of D-Aspartic acid, 4-(phenylmethyl) ester.

Step-by-Step Handling & Solubilization Protocol

A robust laboratory protocol must be a self-validating system—meaning each step contains an inherent check to confirm success before proceeding to the next phase.

Phase 1: Pre-Operation & Environmental Controls
  • Ventilation Verification: Ensure the chemical fume hood is operational.

    • Self-Validation Check: Inspect the digital hood monitor to confirm a face velocity between 80 and 100 feet per minute (fpm). Do not proceed if the alarm is sounding or airflow is compromised.

  • Static Mitigation: Wipe down the analytical balance and surrounding work area with an anti-static solution or utilize an ionizing bar. Because D-Aspartic acid benzyl esters are highly crystalline, static mitigation prevents the fine powder from repelling off the spatula and contaminating the workspace.

Phase 2: Anti-Static Weighing & Transfer
  • Preparation: Place an anti-static polypropylene weigh boat on the analytical balance and tare.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the D-Aspartic acid, 4-(phenylmethyl) ester from its source container.

  • Containment Check: Close the draft shield doors completely.

    • Self-Validation Check: Wait 10 seconds. If the balance reading fluctuates by more than ±0.1 mg, there is a draft leak or unresolved static interference. Resolve this environmental variable before recording the final mass to ensure stoichiometric accuracy.

Phase 3: Solubilization (Integration into SPPS)
  • Solvent Addition: Transfer the pre-weighed solid into a clean, dry reaction vial. Inside the fume hood, add the appropriate volume of organic solvent. For peptide synthesis, N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices.

  • Agitation: Vortex or gently sonicate the mixture at room temperature. Avoid excessive heating, which could prematurely cleave the benzyl ester protecting group.

  • Visual Confirmation:

    • Self-Validation Check: Hold the vial against a contrasting light source. The solution must be 100% optically clear with no suspended particulates. Incomplete dissolution will drastically reduce coupling efficiency during the subsequent synthesis steps.

Disposal & Environmental Logistics

Proper disposal is critical. According to the foundational guidelines established in [2], chemical waste must be strictly segregated to prevent hazardous downstream reactions. Furthermore, thermal decomposition of D-Aspartic acid, 4-(phenylmethyl) ester can release hazardous byproducts, including nitrogen oxides (NO x​ ) and carbon monoxide (CO) [3].

  • Solid Waste: Contaminated weigh boats, spatulas, and empty reagent bottles must be placed in a designated, labeled solid organic waste container destined for high-temperature incineration.

  • Liquid Waste:

    • If the compound is dissolved in DMF or NMP, dispose of the resulting mixture in a "Non-Halogenated Organic Waste" carboy.

    • If dissolved in DCM, it must be strictly segregated into a "Halogenated Organic Waste" carboy to comply with EPA regulations and prevent explosive cross-reactions in waste storage.

  • Spill Cleanup: Do not dry sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) or use a HEPA-filtered vacuum to prevent dust generation, then wipe the area with damp absorbent pads. Place all cleanup materials into the solid waste stream.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

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